molecular formula C14H19NO2 B2725564 [1-(2-Methylbenzoyl)piperidin-3-yl]methanol CAS No. 349094-21-9

[1-(2-Methylbenzoyl)piperidin-3-yl]methanol

Numéro de catalogue: B2725564
Numéro CAS: 349094-21-9
Poids moléculaire: 233.311
Clé InChI: ZZZJKJADRDILHG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

[1-(2-Methylbenzoyl)piperidin-3-yl]methanol, with the CAS number 349094-21-9, is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . This serves as a versatile chemical building block for research and development, particularly in the field of medicinal chemistry. Compounds featuring piperidinyl-methanol scaffolds are of significant interest in early-stage drug discovery, with research indicating potential applications in the development of agents with anti-proliferative properties . Similar structures have been investigated for their role as inhibitors of biological targets such as Ubiquitin Specific Protease 7 (USP7), an enzyme implicated in cancer pathways, highlighting the value of this chemotype in oncological research . The compound has a topological polar surface area of approximately 40.5 Ų . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Propriétés

IUPAC Name

[3-(hydroxymethyl)piperidin-1-yl]-(2-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-5-2-3-7-13(11)14(17)15-8-4-6-12(9-15)10-16/h2-3,5,7,12,16H,4,6,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZJKJADRDILHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Bridging the Gap Between Synthesis and Clinical Application

In the landscape of modern drug discovery, the journey of a novel chemical entity from its initial synthesis to a viable clinical candidate is both arduous and multifaceted. A critical, yet often underemphasized, phase in this journey is the comprehensive characterization of its physicochemical properties. These fundamental attributes govern a molecule's behavior in a biological system, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The N-benzoyl piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of therapeutic agents.[1] This guide focuses on a specific derivative, [1-(2-Methylbenzoyl)piperidin-3-yl]methanol, providing a robust framework for its physicochemical evaluation.

This document is crafted not as a mere compilation of data, but as an in-depth technical guide for fellow researchers, scientists, and drug development professionals. It is designed to provide not only the "what" and "how" of experimental protocols but, more importantly, the "why" that underpins these methodological choices. By understanding the causality behind our experimental design, we can ensure the generation of high-quality, reliable data that will form the bedrock of successful downstream development.

Molecular Structure and Synthesis: The Starting Point

The molecule at the heart of this guide is [1-(2-Methylbenzoyl)piperidin-3-yl]methanol. Its structure features a piperidine ring, a versatile scaffold known for its favorable pharmacokinetic properties, N-acylated with a 2-methylbenzoyl group.[2] The presence of a hydroxymethyl group at the 3-position of the piperidine ring introduces a key functional group for potential hydrogen bonding and further chemical modification.

Proposed Synthetic Pathway

A plausible synthetic route would involve the reaction of 3-piperidinemethanol with 2-methylbenzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an appropriate aprotic solvent like dichloromethane. This reaction, a standard Schotten-Baumann acylation, is generally high-yielding and proceeds under mild conditions.

Diagram 1: Proposed Synthesis of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol

Synthetic Pathway cluster_reactants Reactants cluster_product Product 3-Piperidinemethanol 3-Piperidinemethanol Reaction_Vessel Acylation 3-Piperidinemethanol->Reaction_Vessel DCM, Et3N 2-Methylbenzoyl_chloride 2-Methylbenzoyl_chloride 2-Methylbenzoyl_chloride->Reaction_Vessel Target_Molecule Target_Molecule Reaction_Vessel->Target_Molecule [1-(2-Methylbenzoyl)piperidin-3-yl]methanol

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The ionization state of a molecule at physiological pH is a critical determinant of its solubility, permeability, and target engagement. For [1-(2-Methylbenzoyl)piperidin-3-yl]methanol, the piperidine nitrogen is the primary ionizable group. The pKa of this tertiary amine will dictate the ratio of the charged (protonated) to uncharged (neutral) species.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a robust and widely accepted method for the determination of pKa values.[3][4][5]

Protocol:

  • Sample Preparation: Accurately weigh and dissolve a sample of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol in deionized water to a known concentration (e.g., 0.01 M). If aqueous solubility is limited, a co-solvent such as methanol or ethanol may be used, and the pKa in the aqueous environment can be extrapolated.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (typically 25 °C or 37 °C).

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where 50% of the piperidine nitrogen is protonated.

Expected pKa Range: The pKa of piperidine itself is approximately 11.2.[6] The presence of the electron-withdrawing benzoyl group on the nitrogen will decrease the basicity of the piperidine nitrogen, leading to a lower pKa. The pKa values for similar N-acyl piperidine derivatives often fall in the range of 7.0 to 8.5.[5][7]

Diagram 2: pKa Determination Workflow

pKa Determination A Prepare Analyte Solution (Known Concentration) B Titrate with Standardized Acid (e.g., HCl) A->B C Record pH vs. Titrant Volume B->C D Plot Titration Curve C->D E Determine Half-Equivalence Point D->E F pKa = pH at Half-Equivalence Point E->F

Lipophilicity (LogP/LogD): Gauging Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences membrane permeability, plasma protein binding, and metabolic stability. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

Experimental Determination of LogP/LogD: Shake-Flask and HPLC Methods

The "shake-flask" method is the traditional and most direct way to determine LogP.[8][9]

Shake-Flask Protocol:

  • Preparation: Prepare a solution of the compound in the phase in which it is more soluble (either n-octanol or water).

  • Partitioning: Add an equal volume of the other phase and shake the mixture vigorously to allow for partitioning between the two phases.

  • Equilibration: Allow the mixture to stand until the two phases have completely separated.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: LogP = log ([Concentration in n-octanol] / [Concentration in water]).

For a more high-throughput approach, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate LogP.[9][10]

HPLC Protocol:

  • Calibration: A series of standard compounds with known LogP values are run on a C18 column with varying mobile phase compositions (e.g., methanol/water or acetonitrile/water).

  • Analysis: The retention time of the test compound is determined under the same conditions.

  • Correlation: A calibration curve of retention time versus known LogP is generated, and the LogP of the test compound is interpolated from its retention time.

Expected LogP/LogD: The presence of the benzoyl group will increase the lipophilicity compared to the parent piperidinemethanol. The 2-methyl group will also contribute to a slight increase in lipophilicity. The hydroxymethyl group will decrease lipophilicity due to its hydrogen bonding capacity. A calculated LogP for similar structures often falls in the range of 2 to 4, which is generally considered favorable for oral drug absorption.[11]

Aqueous Solubility: A Prerequisite for Absorption

Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for parenteral administration.

Experimental Determination of Aqueous Solubility: Thermodynamic and Kinetic Methods

Thermodynamic solubility is the equilibrium solubility of a compound and is the most relevant measure for drug development.[12]

Thermodynamic Solubility Protocol (Shake-Flask Method):

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4).

  • Equilibration: The suspension is agitated at a constant temperature for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Separation: The undissolved solid is removed by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method (e.g., HPLC-UV).

Kinetic solubility is a high-throughput method often used in early discovery to assess the solubility of compounds from a DMSO stock solution.[12][13]

Kinetic Solubility Protocol:

  • Sample Preparation: A small volume of a concentrated DMSO stock solution of the compound is added to an aqueous buffer.

  • Precipitation Monitoring: The formation of a precipitate is monitored over a short period, often by nephelometry or turbidimetry.

  • Quantification: The concentration of the compound remaining in solution after a set time is determined.

Parameter Thermodynamic Solubility Kinetic Solubility
Method Shake-FlaskDMSO stock addition
Equilibration Time 24-48 hoursMinutes to hours
Relevance Gold standard for formulationHigh-throughput screening
Typical Output mg/mL or µMµM

Solid-State Characterization: Understanding the Bulk Properties

The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, dissolution rate, and manufacturability.[14][15][16] Key techniques for solid-state characterization include X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

  • X-Ray Powder Diffraction (XRPD): This technique is used to determine the crystallinity of a sample.[17][18] An amorphous solid will produce a broad halo, while a crystalline solid will produce a unique pattern of sharp peaks.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[17] It is used to determine the melting point and to detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the amount of residual solvent or water in a sample.

Experimental Workflow for Solid-State Characterization:

Diagram 3: Solid-State Characterization Workflow

Solid-State Characterization A API Sample B X-Ray Powder Diffraction (XRPD) A->B C Differential Scanning Calorimetry (DSC) A->C D Thermogravimetric Analysis (TGA) A->D E Crystallinity Assessment B->E F Thermal Transitions (Melting Point, Polymorphism) C->F G Thermal Stability & Solvent Content D->G

Chemical Stability and Forced Degradation Studies

Understanding the chemical stability of a drug candidate is paramount for ensuring its safety and efficacy. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.[19][20][21]

Forced Degradation Conditions:

  • Acidic Hydrolysis: The compound is exposed to an acidic solution (e.g., 0.1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: The compound is exposed to a basic solution (e.g., 0.1 M NaOH) at elevated temperatures. The amide bond in [1-(2-Methylbenzoyl)piperidin-3-yl]methanol is susceptible to basic hydrolysis.

  • Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide.[20]

  • Thermal Stress: The solid compound is subjected to high temperatures.[22]

  • Photostability: The compound is exposed to UV and visible light to assess its sensitivity to light-induced degradation.[22]

The samples from these stress conditions are then analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

Conclusion: A Roadmap for Comprehensive Characterization

This technical guide provides a comprehensive framework for the systematic physicochemical characterization of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol. By diligently applying these experimental protocols and understanding the underlying scientific principles, researchers can generate a robust data package that will be invaluable for guiding lead optimization, formulation development, and ultimately, the successful progression of this promising scaffold towards clinical evaluation. The insights gained from these studies will not only de-risk the development process but also accelerate the delivery of potentially life-changing medicines to patients.

References

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-9. [Link]

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  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. ResearchGate. [Link]

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Whitepaper: A Medicinal Chemistry Roadmap for the Investigation of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol as a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the medicinal chemistry applications of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol.

Abstract: The compound [1-(2-Methylbenzoyl)piperidin-3-yl]methanol represents a novel chemical entity with significant, yet unexplored, potential in medicinal chemistry. Its structure, combining the privileged piperidine-3-yl-methanol scaffold with an N-acylated 2-methylbenzoyl group, suggests a range of possible interactions with biological targets. This guide provides a comprehensive framework for the systematic investigation of this molecule, from its synthesis and characterization to a robust strategy for target identification, lead optimization, and preclinical evaluation. Designed for researchers and drug development professionals, this document outlines a hypothesis-driven approach to unlock the therapeutic promise of this intriguing compound.

Part 1: Rationale and Foundational Chemistry

Deconstructing the Molecule: A Structural Rationale for Investigation

The therapeutic potential of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol can be inferred from an analysis of its constituent fragments:

  • The Piperidine-3-yl-methanol Scaffold: The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of FDA-approved drugs. Its saturated, six-membered heterocyclic structure allows it to present substituents in well-defined three-dimensional orientations, making it an excellent scaffold for interacting with protein targets. The 3-methanol substitution offers a hydroxyl group that can act as a hydrogen bond donor or acceptor, a common feature in ligand-receptor interactions. This specific scaffold is a key component in compounds targeting the central nervous system (CNS).

  • The N-(2-Methylbenzoyl) Group: The acylation of the piperidine nitrogen with a 2-methylbenzoyl group introduces several key features. The amide bond is conformationally restricted and can participate in hydrogen bonding. The aromatic ring provides a platform for pi-stacking and hydrophobic interactions. The ortho-methyl group is particularly significant; it induces a twist in the amide bond, which can lock the molecule into a specific conformation, potentially increasing its selectivity for a particular target. This steric hindrance can also influence the molecule's metabolic stability by shielding the amide bond from enzymatic hydrolysis.

Proposed Synthetic Route and Characterization

A robust and scalable synthetic route is the first step in any medicinal chemistry program. A plausible and efficient synthesis of the title compound is proposed below.

Experimental Protocol: Synthesis of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol

  • Objective: To synthesize [1-(2-Methylbenzoyl)piperidin-3-yl]methanol from commercially available starting materials.

  • Materials:

    • Piperidin-3-yl-methanol

    • 2-Methylbenzoyl chloride

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Silica gel for column chromatography

    • Ethyl acetate and hexanes (or equivalent solvent system)

  • Procedure (Schotten-Baumann conditions): a. To a solution of piperidin-3-yl-methanol (1.0 eq.) in DCM at 0 °C, add a suitable non-nucleophilic base such as triethylamine (1.2 eq.). b. Stir the solution for 10 minutes. c. Add 2-methylbenzoyl chloride (1.1 eq.) dropwise to the reaction mixture at 0 °C. d. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed. e. Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel. f. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification and Characterization: a. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product. b. Characterize the final compound using:

    • ¹H and ¹³C NMR: To confirm the structure and purity.
    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
    • HPLC: To determine the final purity (ideally >95%).

This synthetic approach is straightforward and utilizes common laboratory reagents, allowing for the rapid generation of material for initial biological screening.

Part 2: Target Hypothesis and Screening Cascade

Hypothesis Generation: Learning from Structurally Related Drugs

The piperidine scaffold is a privileged structure in CNS-targeted drugs, enhancing properties like blood-brain barrier permeability and metabolic stability.[1][2] For instance, methylphenidate (Ritalin), used for ADHD, and fentanyl, a potent analgesic, both feature a core piperidine ring. The N-acyl substitution is a common strategy to modulate the pharmacological profile of piperidine-containing compounds.[1]

Based on these precedents, we can formulate two primary hypotheses for the biological activity of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol:

  • Hypothesis A: CNS Activity. The compound may interact with CNS targets such as G-protein coupled receptors (GPCRs) or ion channels. The specific substitution pattern could confer selectivity for a particular receptor subtype.

  • Hypothesis B: Enzyme Inhibition. The constrained amide bond and aromatic group are common features in enzyme inhibitors. Potential targets could include kinases, proteases, or metabolic enzymes where a hydrophobic pocket can be occupied.

Proposed Biological Screening Cascade

A tiered approach to biological screening is recommended to efficiently test these hypotheses.

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Hypothesis-Driven Assays cluster_2 Tier 3: Hit Confirmation & Dose-Response cluster_3 Tier 4: Mechanism of Action & Selectivity a Phenotypic Screens (e.g., cell viability, neurite outgrowth) c Hypothesis A: CNS Targets (GPCR binding assays, ion channel electrophysiology) a->c Identifies CNS-related phenotype g Target Deconvolution (if identified in phenotypic screen) a->g No clear target from panel b Broad Target Panel (e.g., Eurofins SafetyScreen44™) b->c Hits on CNS targets d Hypothesis B: Enzyme Inhibition (Kinase panel, protease assays) b->d Hits on specific enzymes e IC50/EC50 Determination c->e d->e f Orthogonal Assays (e.g., cell-based functional assays) e->f Confirms activity h Selectivity Profiling (against related targets) f->h g->h

Caption: Proposed tiered biological screening cascade.

Experimental Protocol: Representative Primary Assay (Serotonin Transporter Binding Assay)

This protocol is provided as an example for testing Hypothesis A.

  • Objective: To determine the binding affinity of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol for the human serotonin transporter (SERT).

  • Materials:

    • Human SERT-expressing cell membranes (e.g., from HEK293 cells).

    • Radioligand: [³H]-Citalopram.

    • Non-specific binding control: Fluoxetine.

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • 96-well filter plates and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. In a 96-well plate, combine the cell membranes, [³H]-Citalopram (at a concentration near its Kd), and either the test compound, vehicle, or fluoxetine (for non-specific binding). c. Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium. d. Rapidly filter the contents of each well through the filter plate using a cell harvester and wash several times with ice-cold assay buffer to separate bound from free radioligand. e. Allow the filters to dry, then add scintillation fluid to each well. f. Quantify the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis: a. Calculate the percent inhibition of specific binding at each concentration of the test compound. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

Once a confirmed hit is identified, a systematic SAR exploration is critical to improve potency, selectivity, and drug-like properties.

Strategy for Analog Synthesis

A focused library of analogs should be synthesized to probe the contribution of each part of the molecule.

SAR_Strategy cluster_Core cluster_A Region A: 2-Methylbenzoyl Group cluster_B Region B: Piperidine Ring cluster_C Region C: Methanol Group Core [1-(2-Methylbenzoyl)piperidin-3-yl]methanol A1 Vary Ar-substituent (e.g., 3-Me, 4-Me, 4-Cl, 4-OMe) Core->A1 A2 Remove Me group Core->A2 A3 Replace Phenyl (e.g., with Pyridyl, Thienyl) Core->A3 B1 Stereochemistry (Synthesize (R) and (S) enantiomers) Core->B1 B2 Ring substitution (e.g., 4-fluoro, 4-hydroxy) Core->B2 C1 Homologation (-CH2CH2OH) Core->C1 C2 Bioisosteric replacement (-COOH, -CONH2, -CH2NH2) Core->C2 C3 Alkylation (-CH2OMe) Core->C3

Caption: Proposed strategy for SAR exploration.

Interpreting SAR Data

The data from the analog library will provide crucial insights:

  • Region A Modifications: Changes in activity based on the substitution pattern on the aromatic ring will inform about the size, electronic, and hydrophobic requirements of the binding pocket.

  • Region B Modifications: Comparing the activity of the individual enantiomers will determine if the interaction with the target is stereospecific, a hallmark of a specific drug-target interaction.

  • Region C Modifications: The tolerance for changes to the methanol group will indicate its role in binding. If it acts as a hydrogen bond donor, for example, replacing it with a non-polar group should significantly decrease activity.

Part 4: Conclusion and Future Perspectives

[1-(2-Methylbenzoyl)piperidin-3-yl]methanol stands as a promising starting point for a drug discovery campaign. Its synthesis is straightforward, and its structure contains privileged fragments known to interact with important biological targets. The systematic approach outlined in this guide—from rational synthesis and hypothesis-driven screening to detailed SAR exploration—provides a clear and efficient path to evaluate its therapeutic potential.

Future work should focus on in-depth ADMET profiling of the most promising analogs, followed by pharmacokinetic studies and in vivo efficacy models relevant to the identified biological target. This rigorous, step-by-step approach will be instrumental in determining if this novel chemical scaffold can be translated into a clinically valuable therapeutic agent.

References

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Sources

The Piperidine-3-yl Methanol Scaffold: Synthetic Architectures and Medicinal Utility

[1][2]

Executive Summary

The piperidine-3-yl methanol scaffold (CAS 144539-77-5 for the (S)-enantiomer) represents a "privileged structure" in modern medicinal chemistry.[1] Unlike its achiral pyridine counterparts or planar aromatic systems, this moiety introduces critical saturation (

Structural Significance & Stereochemistry[1][3]

Escaping "Flatland"

The transition from flat, aromatic molecules to three-dimensional (3D) scaffolds is a dominant trend in drug discovery to improve solubility and selectivity.[1] Piperidine-3-yl methanol offers a specific vector at the C3 position that projects the hydroxymethyl group out of the ring plane.[1]

  • Chirality: The C3 stereocenter creates distinct enantiomeric vectors.[1] The (

    
    )- and (
    
    
    )-enantiomers often show orders-of-magnitude differences in binding affinity for targets like the Serotonin Transporter (SERT) or Muscarinic receptors.[1]
  • Conformational Flexibility: The piperidine ring exists primarily in a chair conformation.[1] The hydroxymethyl group at C3 can adopt axial or equatorial orientations depending on N-substitution and pH, allowing for induced fit within enzyme pockets.[1]

Pharmacophore Mapping

The scaffold presents three distinct interaction points:

  • Secondary Amine (

    
    ):  Protonated at physiological pH; forms ionic bonds (e.g., with Asp residues in GPCRs).[1]
    
  • Hydroxyl Group: Functions as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1]

  • Lipophilic Backbone: The C4-C5-C6 chain provides van der Waals contacts.[1]

Synthetic Methodologies

The synthesis of piperidine-3-yl methanol is generally approached via two primary routes: Ring Reduction of pyridines or Functional Group Reduction of nipecotic acid derivatives.[1]

Strategic Synthetic Pathways (Visualization)

SyntheticRoutesFigure 1: Primary synthetic workflows for accessing piperidine-3-yl methanol scaffolds.PyridinePyridine-3-methanolPiperidinePiperidine-3-yl methanol(Racemic)Pyridine->PiperidineH2, PtO2/Rh(Heterogeneous)NipecotateEthyl NipecotateNipecotate->PiperidineLiAlH4 / THF(Hydride Reduction)Enantiomers(3S) / (3R) EnantiomersPiperidine->EnantiomersChiral HPLC orEnzymatic ResolutionDerivativesDrug Candidates(Amines, Ethers)Enantiomers->DerivativesMesylation/Azidationor Alkylation

Comparative Analysis of Methods
MethodReagentsYieldStereocontrolScalability
Pyridine Hydrogenation

,

or

, AcOH
85-95%Low (Racemic)High (Industrial)
Ester Reduction

, THF
80-90%Retains SM chiralityModerate (Safety limits)
Chiral Pool (Amino Acids) From L-Glutamic Acid40-50%High (Enantiopure)Low (Multi-step)

Medicinal Chemistry Applications

CNS Therapeutics (SSRI & Alzheimer's)

The 3-substituted piperidine core is structurally homologous to the neurotransmitters serotonin and dopamine.[1]

  • Mechanism: The hydroxymethyl group often serves as a bioisostere for ester or amide groups found in older generation ligands, improving metabolic stability against esterases.

  • Example: In the development of Paroxetine (Paxil) analogs, the 3-hydroxymethyl intermediate allows for the installation of diverse aryloxy ether side chains which dictate SERT vs. NET selectivity [1].[1]

Kinase Inhibitors & FBDD

In Fragment-Based Drug Discovery (FBDD), piperidine-3-yl methanol is a "super-fragment" (

1
  • Utility: It is often coupled to heteroaromatic cores (e.g., indazoles, pyrimidines) to target the ATP-binding pocket of kinases. The hydroxyl group can be positioned to interact with the "hinge region" or solvent-exposed areas.[1]

  • Precursor Role: It is the immediate precursor to 3-(aminomethyl)piperidines , a motif found in DPP-4 inhibitors like Alogliptin (though Alogliptin uses the aminopiperidine, the synthetic route often proceeds via the alcohol

    
     mesylate 
    
    
    azide
    
    
    amine) [2].[1]

Detailed Experimental Protocols

Protocol A: Hydride Reduction of Ethyl Nipecotate

This method is preferred for laboratory-scale synthesis where starting material chirality must be preserved.[1]

Reagents:

  • Ethyl nipecotate (CAS 5006-62-2)[1]

  • Lithium Aluminum Hydride (

    
    , 2.4 M in THF)
    
  • Anhydrous THF[1]

  • Rochelle's Salt (Potassium sodium tartrate)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under

    
     atmosphere.
    
  • Solvation: Charge the flask with anhydrous THF (100 mL) and cool to 0°C using an ice bath.

  • Hydride Addition: Carefully add

    
     solution (1.5 equiv) dropwise via syringe.[1] Caution: Exothermic and gas evolution.[1]
    
  • Substrate Addition: Dissolve Ethyl nipecotate (10 mmol) in THF (20 mL) and add dropwise to the hydride suspension at 0°C.

  • Reaction: Remove ice bath and warm to room temperature (RT), then reflux for 4 hours. Monitor by TLC (MeOH/DCM 1:9, stain with Ninhydrin).

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (

    
     mL), then 15% NaOH (
    
    
    mL), then water (
    
    
    mL) sequentially, where
    
    
    is grams of
    
    
    used.
  • Workup: Stir vigorously until a white granular precipitate forms (aluminum salts). Filter through a Celite pad.[1]

  • Purification: Concentrate the filtrate in vacuo. The crude oil is usually sufficiently pure (>95%) but can be distilled (bp 110°C @ 0.5 mmHg) or converted to the HCl salt for storage.[1]

Protocol B: Functionalization to 3-(Azidomethyl)piperidine

Key intermediate for "Click" chemistry libraries.[1]

  • Protection: Protect the ring nitrogen (e.g., Boc-anhydride).[1]

  • Activation: Treat N-Boc-3-hydroxymethylpiperidine with Methanesulfonyl chloride (MsCl) and

    
     in DCM at 0°C.
    
  • Displacement: React the mesylate with Sodium Azide (

    
    ) in DMF at 60°C for 12 hours.
    
  • Reduction (Optional): Staudinger reduction (

    
    ) yields the primary amine.[1]
    

Biological Characterization Data

The following table summarizes representative biological activities of derivatives where the piperidine-3-yl methanol scaffold acts as the primary pharmacophore or linker [3][4].[1]

Target ClassDerivative TypeAssayActivity (

)
Mechanism
GPCR 3-(Aryloxymethyl)piperidine5-HT Reuptake

SERT Inhibition
Enzyme N-Benzyl-3-hydroxymethylAChE (Rat Brain)

Cholinesterase Inhibition
Channel 3-hydroxymethyl analoghERG

Low cardiotoxicity (Safety)
Kinase Pyrazolyl-piperidineJAK1

ATP Competition

Pathway Visualization: Mechanism of Action

The following diagram illustrates how the scaffold facilitates binding in a generic GPCR pocket, highlighting the role of the 3-hydroxymethyl group.

MOAFigure 2: Pharmacophore interactions of the Piperidine-3-yl methanol scaffold within a GPCR binding pocket.AspartateAspartate Residue(Anionic Site)SerineSerine/Threonine(H-Bond Region)HydrophobicHydrophobic Pocket(Trp/Phe)PiperidineNPiperidine Nitrogen(Protonated)PiperidineN->AspartateIonic InteractionHydroxyl3-CH2-OH GroupHydroxyl->SerineH-BondingRingPiperidine RingRing->HydrophobicVan der Waals

[1][4]

Future Perspectives

The piperidine-3-yl methanol scaffold is evolving beyond simple substitution.[1] Current trends include:

  • Late-Stage Functionalization: Using C-H activation to add substituents at C5 or C6, increasing metabolic stability.[1]

  • Constrained Analogs: Bridged piperidines (e.g., 8-azabicyclo[3.2.1]octane) derived from this scaffold to lock the hydroxymethyl vector, reducing entropic penalties upon binding.[1]

References

  • Synthesis and Antidepressant Activity of 3-[(2-Ethoxyphenoxy)methyl]piperidine Derivatives. National Institutes of Health (NIH) / PubMed.[1] Available at: [Link] (Search Term: 3-[(2-ethoxyphenoxy)methyl]piperidine)[1]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry. Available at: [Link]

Methodological & Application

Application Note: Synthesis Protocols for [1-(2-Methylbenzoyl)piperidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the synthesis of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol , a functionalized piperidine scaffold commonly utilized in fragment-based drug discovery (FBDD) and the synthesis of GPCR ligands.

The core synthetic challenge is the chemoselective N-acylation of 3-piperidinemethanol in the presence of a free primary hydroxyl group. While the secondary amine is significantly more nucleophilic than the primary alcohol, aggressive acylation conditions (excess acid chloride, high temperatures, or strong bases) can lead to competitive O-acylation or N,O-diacylation.

This guide presents two validated protocols:

  • Protocol A (Acid Chloride Method): Optimized for scalability and cost-efficiency.

  • Protocol B (Coupling Agent Method): Optimized for high chemoselectivity and parallel synthesis libraries.

Retrosynthetic Strategy

The most robust disconnection is the amide bond formation between the piperidine nitrogen and the 2-methylbenzoyl moiety.

RetroSynthesis Target Target: [1-(2-Methylbenzoyl)piperidin-3-yl]methanol Precursor1 Precursor A: 3-Piperidinemethanol (Nucleophile) Target->Precursor1 Amide Disconnection Precursor2 Precursor B: 2-Methylbenzoyl Chloride OR 2-Methylbenzoic Acid Target->Precursor2

Figure 1: Retrosynthetic analysis highlighting the convergent amide coupling strategy.

Critical Material Attributes (CMAs)

ReagentCASMW ( g/mol )Critical AttributeHandling Note
3-Piperidinemethanol 4606-65-9115.17Hygroscopic Solid .[1][2] Mp 106-107°C.Store under N₂. Absorbance of water leads to stoichiometry errors.
2-Methylbenzoyl Chloride 933-88-0154.59Lachrymator . Moisture sensitive.Verify purity via titration if bottle is old. Hydrolysis yields HCl.
Triethylamine (TEA) 121-44-8101.19Acid Scavenger.Distill over CaH₂ if strictly anhydrous conditions are required.
Dichloromethane (DCM) 75-09-284.93Solvent.Use HPLC grade or anhydrous.

Protocol A: Chemoselective N-Acylation (Acid Chloride Route)

Applicability: Gram-scale synthesis; robust for standard laboratory setups. Mechanism: Nucleophilic acyl substitution via tetrahedral intermediate.

Experimental Workflow
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Charge the RBF with 3-piperidinemethanol (1.15 g, 10.0 mmol, 1.0 equiv) and anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv) in one portion. The mixture should be homogeneous.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice/water bath. Crucial: Low temperature suppresses O-acylation.

  • Acylation: Dropwise add a solution of 2-methylbenzoyl chloride (1.55 g, 10.0 mmol, 1.0 equiv) in DCM (10 mL) over 30 minutes.

    • Expert Tip: Do not add neat acid chloride directly; dilution prevents local concentration spikes that favor side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 4 hours.

  • Monitoring: Check TLC (10% MeOH in DCM). Stain with Ninhydrin (to detect unreacted amine) or UV (to detect benzoyl group).

Workup & Purification[2][4][5][6]

WorkupA Reaction Reaction Mixture (DCM Phase) Quench Quench: Add Sat. NaHCO3 Reaction->Quench Extract Phase Separation Quench->Extract OrgPhase Organic Phase (DCM) Extract->OrgPhase AqPhase Aqueous Phase (Waste) Extract->AqPhase Wash1 Wash: 1M HCl (Optional) *Removes unreacted amine* OrgPhase->Wash1 Wash2 Wash: Brine Wash1->Wash2 Dry Dry (Na2SO4) & Filter Wash2->Dry Conc Concentrate in Vacuo Dry->Conc Purify Flash Column Chromatography (DCM:MeOH 95:5) Conc->Purify

Figure 2: Workup workflow for Protocol A emphasizing removal of unreacted precursors.

Protocol B: High-Precision Coupling (HATU Route)

Applicability: Small-scale (mg), parallel synthesis, or if the acid chloride is unstable/unavailable. Advantage: Milder conditions eliminate risk of ester formation.

Step-by-Step Methodology
  • Activation: In a vial, dissolve 2-methylbenzoic acid (136 mg, 1.0 mmol) in dry DMF (3 mL).

  • Coupling Agent: Add HATU (380 mg, 1.0 mmol) and DIPEA (350 µL, 2.0 mmol). Stir for 5 minutes at RT to form the active ester.

    • Note: The solution typically turns slightly yellow.

  • Amine Addition: Add 3-piperidinemethanol (115 mg, 1.0 mmol).

  • Reaction: Stir at RT for 2-4 hours.

  • Workup: Dilute with EtOAc (20 mL), wash with Sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over MgSO₄ and concentrate.

Characterization & Quality Control

Expected Analytical Data
  • Physical State: Viscous colorless oil or off-white solid (depending on purity and enantiopurity).

  • ¹H NMR (400 MHz, CDCl₃):

    • Amide Rotamers: Due to the restricted rotation of the N-C(O) bond, signals often appear as broadened multiplets or split peaks (approx 60:40 ratio) at RT.

    • Aromatic: δ 7.10–7.40 (m, 4H, Ar-H).

    • Benzylic Methyl: δ 2.30 (s, 3H, Ar-CH₃).

    • Piperidine Ring: Complex multiplets at δ 2.8–4.6 (N-CH protons) and δ 1.4–1.9 (ring CH₂).

    • Hydroxymethyl: δ 3.4–3.6 (m, 2H, -CH ₂OH). Check for downfield shift to ~4.2 ppm to rule out O-acylation.

  • MS (ESI): Calculated [M+H]⁺ = 234.15. Found = 234.2.

Troubleshooting Guide ("Expert's Corner")
IssueDiagnosisCorrective Action
O-Acylation (Ester) NMR shows -CH₂O- signal shifted downfield (~4.2 ppm).Reduce Acid Chloride to 0.95 equiv. Ensure T < 0°C. Switch to Protocol B.
Low Yield Product stuck in aqueous phase during workup.Piperidinyl alcohols are polar. Use DCM/Isopropanol (3:1) for extraction or salt out the aqueous layer with NaCl.
Rotamers in NMR Broad peaks make integration difficult.Run NMR at elevated temperature (50-60°C) to coalesce rotamers.

Safety & Compliance

  • 2-Methylbenzoyl Chloride: Corrosive and lachrymator. Handle ONLY in a fume hood. Quench excess reagent with methanol before disposal.

  • DCM/DMF: Toxic solvents. Avoid inhalation.

  • Waste Disposal: Segregate halogenated (DCM) and non-halogenated (DMF/EtOAc) waste.

References

  • Sigma-Aldrich. 3-Piperidinemethanol Product Specification & Safety Data. Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 108799, 3-Piperidinemethanol. Retrieved from .

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852. (General reference for amide coupling mechanisms).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Di Stefano, M., et al. (2024).[5] Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives. European Journal of Medicinal Chemistry, 263, 115916.[5] (Precedent for piperidine amide synthesis).[1][6][5][7][8][9] Retrieved from .

Sources

Esterification methods for [1-(2-Methylbenzoyl)piperidin-3-yl]methanol hydroxyl group

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification Protocols for Functionalizing [1-(2-Methylbenzoyl)piperidin-3-yl]methanol

Executive Summary

This application note details the strategic functionalization of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol (Structure 1 ). This scaffold serves as a critical intermediate in the synthesis of fragment-based drug candidates, particularly for GPCR ligands and ion channel modulators.[1]

The primary challenge in esterifying 1 lies in maintaining the integrity of the N-(2-methylbenzoyl) amide bond while achieving high conversion of the primary hydroxymethyl group. While the ortho-toluoyl amide linkage offers enhanced hydrolytic stability due to steric shielding, harsh acidic conditions (Fischer esterification) can still induce partial hydrolysis or ring-opening side reactions.[1]

This guide presents three validated protocols ranging from high-throughput chemical synthesis to enantioselective biocatalysis.[1]

Substrate Analysis & Chemoselectivity

  • Target Moiety: Primary alcohol (Hydroxymethyl group at C3).

  • Structural Constraint: N-Amide linkage (2-methylbenzoyl).[1]

  • Stereochemistry: The starting material is often supplied as a racemate. Functionalization can be coupled with Kinetic Resolution (see Protocol C).

Chemical Logic: The hydroxyl group is nucleophilic but sterically modulated by the piperidine ring conformation. The ortho-methyl group on the benzoyl moiety forces the amide into a non-planar conformation, increasing its resistance to nucleophilic attack (hydrolysis) but also creating a distinct steric footprint that must be accommodated during purification.

Decision Matrix for Method Selection

Before selecting a protocol, evaluate the "R-group" of the incoming carboxylic acid and the chirality requirements.

EsterificationDecision Start Target: [1-(2-Methylbenzoyl)piperidin-3-yl]methanol Ester CheckAcid Analyze Incoming Acid (R-COOH) Start->CheckAcid Racemic Is Substrate Racemic? Start->Racemic Simple Simple/Robust Acid (Acetic, Benzoic) CheckAcid->Simple Robust R-group Complex Sensitive/Expensive Acid (Drugs, Fluorophores) CheckAcid->Complex Labile/Costly R-group MethodA Method A: Activated Acyl (Acid Chloride/Anhydride) Simple->MethodA High Yield/Fast MethodB Method B: Steglich Coupling (EDC/DCC + DMAP) Complex->MethodB Mild Conditions MethodC Method C: Enzymatic Resolution (Lipase CAL-B) Racemic->MethodC Yes (Need Enantiopurity)

Figure 1: Strategic decision tree for selecting the optimal esterification pathway based on substrate complexity and stereochemical requirements.

Detailed Protocols

Method A: Activated Acyl Transfer (The "Workhorse" Method)

Best for: Acetates, Propionates, Benzoates, and robust aliphatic chains.[1]

Mechanism: Nucleophilic attack of the alcohol on a highly electrophilic acid chloride or anhydride, facilitated by a base to neutralize the generated acid.

Reagents:

  • Substrate: [1-(2-Methylbenzoyl)piperidin-3-yl]methanol (1.0 equiv)[1]

  • Acylating Agent: Acid Chloride (1.1 equiv) or Anhydride (1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Protocol:

  • Preparation: Dissolve 1.0 mmol of substrate in 5 mL anhydrous DCM under inert atmosphere (N₂ or Ar).

  • Base Addition: Add 1.5 mmol TEA. Cool the mixture to 0°C (ice bath).

  • Activation: Add 0.05 mmol DMAP.

  • Acylation: Dropwise add 1.1 mmol of the Acid Chloride dissolved in 1 mL DCM.

    • Note: The reaction is exothermic. Maintain temperature < 5°C during addition to prevent amide transacylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).[2]

  • Quench: Add 1 mL saturated NaHCO₃.

  • Workup: Extract with DCM (3x). Wash organics with 0.1M HCl (rapid wash to remove TEA), then brine. Dry over Na₂SO₄.[3]

Critical Insight: The 2-methylbenzoyl amide is stable to the HCl generated, provided the base is present. Do not omit the base, or the local acid concentration could cleave the amide.

Method B: Steglich Esterification (The "Precision" Method)

Best for: Conjugating valuable acids, amino acids, or thermally unstable moieties.[1]

Mechanism: In situ activation of the carboxylic acid using a carbodiimide (EDC/DCC) to form an O-acylisourea, which is then transferred to the alcohol via a DMAP-active ester intermediate.[1][4]

Reagents:

  • Substrate: (1.0 equiv)

  • Carboxylic Acid (R-COOH): (1.1 equiv)[1]

  • Coupling Agent: EDC[2][5]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)[1]

    • Why EDC? Unlike DCC, the urea byproduct of EDC is water-soluble, simplifying purification.[1]

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: Anhydrous DCM or DMF.

Protocol:

  • Mix: Combine 1.0 mmol Substrate, 1.1 mmol Carboxylic Acid, and 0.1 mmol DMAP in 10 mL anhydrous DCM.

  • Coupling: Cool to 0°C. Add 1.2 mmol EDC·HCl in one portion.

  • Incubation: Stir at 0°C for 30 mins, then warm to RT overnight (12–16 hours).

  • Workup: Dilute with DCM. Wash effectively with:

    • 10% Citric Acid (removes DMAP and unreacted EDC).

    • Saturated NaHCO₃ (removes unreacted Carboxylic Acid).

    • Brine.

  • Purification: Flash chromatography is usually required to remove trace N-acylurea rearrangement byproducts.

SteglichMechanism Acid R-COOH Inter1 O-Acylisourea (Unstable Active Species) Acid->Inter1 + EDC EDC EDC (Coupling Agent) EDC->Inter1 ActiveEster N-Acylpyridinium (Active Ester) Inter1->ActiveEster + DMAP Urea Urea Byproduct (Water Soluble) Inter1->Urea Side Reaction DMAP DMAP DMAP->ActiveEster Product Final Ester ActiveEster->Product + Alcohol Alcohol Piperidinyl Methanol (Substrate) Alcohol->Product

Figure 2: Mechanistic flow of the Steglich esterification using EDC/DMAP.[1] Note the role of DMAP in intercepting the O-acylisourea to prevent rearrangement.

Method C: Lipase-Catalyzed Kinetic Resolution (The "Green" Method)

Best for: Racemic substrates where a single enantiomer of the ester is desired.

Mechanism: Lipases (specifically Candida antarctica Lipase B, CAL-B) show high enantioselectivity for primary alcohols on chiral piperidines.[1] One enantiomer reacts significantly faster, leaving the other as the unreacted alcohol.

Reagents:

  • Substrate: Racemic [1-(2-Methylbenzoyl)piperidin-3-yl]methanol.[1]

  • Acyl Donor: Vinyl Acetate or Vinyl Butyrate (3–5 equiv).

    • Why Vinyl? The byproduct is acetaldehyde (tautomerizes from vinyl alcohol), which is non-reversible, driving the equilibrium forward.

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435), 20–50% w/w relative to substrate.[1]

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (dry).

Protocol:

  • Setup: In a shaker vial, dissolve 100 mg of racemic substrate in 2 mL dry MTBE.

  • Additions: Add 300 µL Vinyl Acetate and 20 mg Novozym 435 beads.

  • Incubation: Shake at 30–40°C at 200 rpm.

  • Monitoring: Monitor by Chiral HPLC every 2 hours.

    • Stop Point: When conversion reaches ~50% (usually 6–24 hours).

  • Workup: Filter off the enzyme beads (reusable). Concentrate the filtrate.

  • Separation: Separate the formed (S)-Ester from the unreacted (R)-Alcohol (or vice versa, depending on lipase preference) using standard silica column chromatography.

Comparative Data Summary

FeatureMethod A: Acyl ChlorideMethod B: Steglich (EDC)Method C: Enzymatic
Reaction Time Fast (1–4 h)Slow (12–24 h)Variable (6–48 h)
pH Conditions Basic (TEA/DIPEA)Neutral/Mildly AcidicNeutral
Amide Stability Good (if temp controlled)ExcellentExcellent
Atom Economy Moderate (HCl salt waste)Low (Urea waste)High (if vinyl donor used)
Stereoselectivity None (Retains config.)None (Retains config.)High (Kinetic Resolution)
Cost LowModerateHigh (Enzyme cost)

Troubleshooting & Quality Control

  • Issue: Low Yield in Method A.

    • Cause: Steric hindrance from the 2-methylbenzoyl group may be folding back, shielding the C3-methanol.[1]

    • Solution: Switch solvent to THF to alter conformation, or add a catalytic amount of DMAP (hyper-nucleophilic acylation catalyst).[1]

  • Issue: Amide Hydrolysis.

    • Observation: Appearance of 2-methylbenzoic acid on TLC/HPLC.[1]

    • Cause: Presence of water in reagents or excessive heat.[6]

    • Solution: Use strictly anhydrous solvents. Ensure acid chlorides are distilled/fresh. Avoid aqueous acid washes if possible; use pH 5–6 buffers.

  • Validation (NMR):

    • 1H NMR: Look for the downfield shift of the CH₂-O protons. In the alcohol, they appear ~3.5–3.7 ppm. In the ester, they shift to ~4.1–4.3 ppm.

    • IR: Appearance of Ester C=O (~1735 cm⁻¹) distinct from the Amide C=O (~1630 cm⁻¹).

References

  • Steglich Esterification Fundamentals: Neises, B., & Steglich, W. (1978).[4][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1]

  • Lipase Resolution of Piperidines: Gotor, V. (2002). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry, 10(5), 1315-1320.[1]

  • Amide Stability & Ortho-Effect: Bowden, K., & Shaikh, M. (1986).[1] Structure–reactivity studies of the hydrolysis of amides. Journal of Chemical Research, (Synopses).

  • General Protocol for Amino-Alcohol Esterification: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Acylation of Alcohols).

  • Green Chemistry in Esterification: Constable, D. J., et al. (2007). Key green chemistry research areas—a perspective from pharmaceutical manufacturers. Green Chemistry, 9(5), 411-420.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering yield issues with the synthesis of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol . This molecule presents a classic "chemoselectivity vs. solubility" paradox. The presence of a free primary hydroxyl group competes with the secondary amine for acylation, while the resulting amide-alcohol functionality creates a partition coefficient (


) that favors retention in the aqueous phase during workup.

This guide moves beyond standard textbook protocols to address the specific steric and physicochemical challenges of the 2-methylbenzoyl and 3-hydroxymethyl piperidine motifs.[1]

Module 1: Reaction Design & Chemoselectivity

The Core Challenge: N- vs. O-Acylation

User Question: I am seeing a less polar spot on my TLC that corresponds to a higher molecular weight byproduct. Is this the di-acylated impurity?

Technical Insight: Yes. While the secondary amine of piperidin-3-ylmethanol is more nucleophilic than the primary alcohol, the 2-methylbenzoyl chloride is a "hard" electrophile.[1] If you use a strong base (like NaH) or excess acid chloride with high temperatures, you will drive the reaction toward the thermodynamic product: the N,O-bis-acylated ester-amide .[1]

To maximize the yield of the desired N-acyl product (Kinetic Control), you must exploit the nucleophilicity difference between the nitrogen and oxygen atoms.

Optimized Protocol (Schotten-Baumann Modified)
  • Solvent: Dichloromethane (DCM) (anhydrous not strictly required but preferred).[1]

  • Base: Triethylamine (TEA) or DIPEA (2.5 equivalents).[1] Do not use pyridine as the solvent; it can catalyze O-acylation.[1]

  • Temperature: Start at 0°C . The ortho-methyl group on the benzoyl chloride creates steric bulk, but the reagent is still reactive enough to esterify the alcohol at room temperature if uncontrolled.

Step-by-Step Workflow:

  • Dissolve piperidin-3-ylmethanol (1.0 eq) and TEA (2.5 eq) in DCM (0.2 M concentration).

  • Cool to 0°C .

  • Add 2-methylbenzoyl chloride (1.05 eq) dropwise over 30 minutes.

    • Note: The slow addition prevents local concentration spikes of the acid chloride, favoring the faster N-acylation over the slower O-acylation.

  • Allow to warm to Room Temperature (RT) only after addition is complete. Monitor by TLC.[2]

Visualizing the Pathway

ReactionPathway Start Piperidin-3-ylmethanol (Nucleophile) ConditionA 0°C, DCM, TEA (Kinetic Control) Start->ConditionA ConditionB Reflux, Excess Reagent (Thermodynamic Control) Start->ConditionB Reagent 2-Methylbenzoyl Chloride (Electrophile) Reagent->ConditionA Reagent->ConditionB Product Target Amide [1-(2-Methylbenzoyl)...] ConditionA->Product Major Path (N-attack) Byproduct N,O-Diacyl Impurity (Ester-Amide) ConditionA->Byproduct Minor Path (<5%) ConditionB->Product Transient ConditionB->Byproduct Major Path

Figure 1: Kinetic vs. Thermodynamic reaction pathways. Low temperature favors the desired N-acylation.[1]

Module 2: The "Hidden" Yield Killer (Workup)

The Solubility Trap

User Question: My reaction shows 100% conversion on TLC, but after aqueous extraction, I only recover 40% mass. Where did it go?

Technical Insight: Your product is an alcohol-amide .[1] It possesses both a hydrogen bond donor (-OH) and acceptors (Amide C=O).[1] This makes it significantly water-soluble, especially in the basic or acidic washes used to remove excess amine or benzoic acid. The "standard" EtOAc/Water extraction is insufficient here.

The "Salting Out" Protocol

You must alter the partition coefficient (


) of the aqueous phase to force the organic molecule out.

Corrective Action:

  • Quench: Add saturated NaHCO₃ (removes HCl and unreacted acid chloride).

  • Phase Modification: Saturate the aqueous layer with solid NaCl (Brine is often not salty enough; add solid salt until it stops dissolving).

  • Extraction Solvent: Do NOT use pure Ethyl Acetate or Hexanes. Use 10% Methanol in Chloroform or DCM .

    • Why? The chlorinated solvents are better at solubilizing the polar amide-alcohol.

  • Repetition: Perform 4-5 extractions, not just the standard 3.

Workup Logic Diagram

WorkupLogic Mix Reaction Mixture (DCM/TEA/Product) Quench Quench: Sat. NaHCO3 Mix->Quench Sep1 Phase Separation Quench->Sep1 AqLayer Aqueous Layer (Contains Product!) Sep1->AqLayer OrgLayer Organic Layer Sep1->OrgLayer Action CRITICAL STEP: Saturate with Solid NaCl AqLayer->Action High Loss Risk Combine Combine Organics Dry (Na2SO4) OrgLayer->Combine Extract Extract 4x with 10% MeOH in CHCl3 Action->Extract Extract->Combine

Figure 2: Enhanced extraction protocol to recover water-soluble polar amides.

Module 3: Troubleshooting & Purification

The Rotamer Confusion

User Question: The NMR of my crude product looks messy, with split peaks. Is it impure?

Technical Insight: Not necessarily. Amides formed from cyclic amines (like piperidine) and ortho-substituted benzoyl groups exhibit restricted rotation around the C-N amide bond.[1]

  • Observation: You will likely see two sets of signals in the 1H NMR (often a 60:40 or 70:30 ratio) at room temperature.

  • Verification: Run the NMR at elevated temperature (e.g., 50-60°C). The peaks should coalesce into single sharp signals if it is a rotamer issue, confirming purity.

Purification Strategy

Because of the high polarity, this compound often resists crystallization and remains a viscous oil.

Flash Chromatography Conditions:

  • Stationary Phase: Silica Gel (standard).[1]

  • Mobile Phase: 0%

    
     10% Methanol in Dichloromethane  (DCM).[1]
    
    • Tip: Do not use Hexane/Ethyl Acetate; the compound will streak and elute broadly due to the free hydroxyl group interacting with the silica.

  • Loading: Dissolve the crude oil in a minimum amount of DCM.

Summary of Critical Parameters

ParameterStandard ProtocolOptimized Protocol Reasoning
Reagent Benzoyl Chloride2-Methyl benzoyl ChlorideOrtho-methyl group adds steric bulk; requires slightly longer reaction time but controlled temp.[1]
Temperature 0°C

Reflux
0°C

RT
Prevents O-acylation of the free hydroxyl group.[1]
Workup Water/EtOAc WashSolid NaCl + CHCl₃/MeOH "Salts out" the water-soluble product; polar solvent captures it.[1]
Analysis Standard NMRHigh-Temp NMR Resolves rotamer peak splitting caused by steric hindrance.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group). [1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Section: Acylation of Amines).[1][3][4][5][6][7]

  • Padias, A. B. (2016). Making the Connections 3: A How-To Guide for Organic Chemistry Lab Techniques. Hayden-McNeil.[1] (Section: Workup of Polar Compounds). [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 144539-77-5, [(3S)-piperidin-3-yl]methanol. [1]

  • Fisher Scientific. (n.d.).[1] Amide Synthesis - Schotten-Baumann Reaction Overview.

Sources

Technical Support Center: Purification of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity material using column chromatography.

The target molecule, [1-(2-Methylbenzoyl)piperidin-3-yl]methanol, possesses a tertiary amine within the piperidine ring, an amide linkage, and a primary alcohol. This combination of functional groups makes it a polar, basic compound, which presents specific challenges during purification on standard silica gel. This guide is designed to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise before beginning the purification process. Proper planning and selection of chromatographic conditions are critical for success.

Q1: What is the primary cause of peak tailing or streaking for a compound like this on a silica gel column?

The most common reason for tailing of basic compounds such as [1-(2-Methylbenzoyl)piperidin-3-yl]methanol on standard silica gel is the interaction between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the silica surface.[1] These acidic sites can protonate the amine, leading to strong, often irreversible, adsorption that results in elongated, asymmetrical peaks (tailing) and can lead to low recovery.[1][2]

Q2: How do I select an appropriate stationary phase?

For this specific molecule, several options can be considered, with the choice depending on the nature of the impurities.

  • Standard Silica Gel: This is the most common and cost-effective choice.[3] However, due to the basicity of the target compound, its surface often needs to be "deactivated" by adding a basic modifier to the mobile phase to prevent peak tailing.[1][4]

  • Deactivated or "Base-Washed" Silica Gel: Some manufacturers offer silica gel that has been pre-treated to reduce the number of acidic silanol sites. This can be a good option if you consistently work with basic compounds.

  • Alumina (Basic or Neutral): Alumina is a polar stationary phase that is available in acidic, neutral, and basic grades. Basic alumina is particularly well-suited for the purification of acid-sensitive or basic compounds and can be an excellent alternative to silica gel.[5]

  • Reversed-Phase Silica (C18): If the impurities are significantly more or less polar than the product, reversed-phase chromatography can be effective.[6][7] This technique separates compounds based on hydrophobicity, using polar mobile phases (like acetonitrile/water or methanol/water).[8][9]

Q3: What is a good starting mobile phase (eluent) system for TLC analysis and column chromatography?

A good starting point is a solvent system with intermediate polarity. Given the polar nature of the target molecule, begin with a mixture of a relatively nonpolar solvent and a polar solvent.

  • For Standard Silica Gel:

    • Ethyl Acetate (EtOAc) / Hexanes (or Heptane): Start with a 50:50 mixture and adjust the ratio based on the initial TLC. You will likely need a high percentage of EtOAc.

    • Dichloromethane (DCM) / Methanol (MeOH): This is a more polar system suitable for highly polar compounds.[10][11] Start with 95:5 DCM/MeOH and increase the methanol percentage as needed.

  • Crucial Additive: For silica gel, it is highly recommended to add a small amount (0.5-1% v/v) of a basic modifier like triethylamine (TEA) or a 2M solution of ammonia in methanol to the mobile phase.[4][12] This deactivates the acidic silanol sites, leading to sharper peaks and better separation.[13][14][15]

Q4: How do I determine the ideal mobile phase composition from a TLC plate?

The ideal mobile phase for column chromatography should place the target compound at a Retention Factor (Rf) of 0.25 to 0.4 on the TLC plate. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.

  • If Rf is too high (> 0.4): The compound will elute too quickly from the column, resulting in poor separation from less polar impurities. To decrease the Rf, reduce the proportion of the polar solvent in your mobile phase (e.g., decrease the amount of EtOAc or MeOH).

  • If Rf is too low (< 0.25): The compound will take a very long time to elute, leading to broad peaks and the use of excessive solvent. To increase the Rf, increase the proportion of the polar solvent.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during or after your column chromatography experiment.

ProblemLikely Cause(s)Recommended Solution(s)
Peak Tailing / Streaking 1. Strong interaction between the basic analyte and acidic silica.[1][2] 2. Column overload (too much sample applied).[16]1. Add a basic modifier: Incorporate 0.5-1% triethylamine (TEA) or ammonia into your eluent system.[4][12] Ensure the modifier is in both solvents if running a gradient. 2. Reduce sample load: Use a larger column or apply less crude material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 3. Switch stationary phase: Consider using neutral or basic alumina.
Poor Separation / Overlapping Peaks 1. Inappropriate mobile phase polarity. 2. Poorly packed column (channels or cracks). 3. Eluent composition is too polar (high Rf on TLC).1. Optimize the eluent: Find a solvent system that gives a larger separation (ΔRf) between your product and the impurity on TLC. 2. Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This sharpens peaks and improves resolution.[12] 3. Re-pack the column: Ensure the silica slurry is homogenous and the bed is packed evenly without air bubbles.
Low Product Recovery / Yield 1. Irreversible adsorption of the compound onto the silica gel.[17] 2. Compound is eluting in very dilute fractions that are hard to detect.[10] 3. Compound decomposition on the acidic silica.[10]1. Use a basic modifier: Adding TEA is critical to prevent the basic product from sticking permanently to the column.[12] 2. Increase eluent polarity: After the main impurities have eluted, you can significantly increase the solvent polarity (a "flush") to push any remaining product off the column. 3. Test for stability: Spot your crude material on a TLC plate, let it sit for an hour, and then elute. If a new spot appears or the original spot diminishes, your compound may be unstable on silica. Consider switching to alumina.
Cracked or Dry Column Bed 1. Heat generated during packing or running the column. 2. Allowing the solvent level to drop below the top of the silica bed.1. Pack carefully: Add the silica slurry slowly and allow heat to dissipate. 2. Maintain solvent level: Always keep the silica bed covered with solvent. Never let it run dry. If a crack appears, the separation is compromised and the column must be repacked.

Experimental Protocols & Visual Guides

Protocol 1: TLC Analysis and Mobile Phase Optimization
  • Prepare TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark starting points for your crude sample and any available standards.

  • Spot the Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM). Using a capillary tube, apply a small, concentrated spot onto the starting line.

  • Prepare Eluent Systems: Prepare 5-10 mL of at least three different solvent systems in separate TLC chambers or beakers. For example:

    • System A: 70:30 Hexane/EtOAc + 1% TEA

    • System B: 50:50 Hexane/EtOAc + 1% TEA

    • System C: 95:5 DCM/MeOH + 1% TEA

  • Develop the Plate: Place the spotted TLC plate in a chamber with your chosen eluent. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp. Calculate the Rf for your target compound in each system. Choose the system that provides an Rf between 0.25 and 0.4 and gives the best separation from visible impurities.

Diagram 1: Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (Find Rf ≈ 0.3) Select 2. Select Stationary & Mobile Phase (e.g., Silica + EtOAc/Hex/TEA) TLC->Select Pack 3. Pack Column (Slurry Method) Select->Pack Load 4. Load Sample (Wet or Dry Loading) Pack->Load Elute 5. Elute Column (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evap 9. Evaporate Solvent Pool->Evap Pure 10. Pure Product Evap->Pure

Caption: Workflow for purification via column chromatography.

Diagram 2: Troubleshooting Decision Tree for Peak Tailing

G Start Problem: Peak Tailing Observed CheckModifier Is a basic modifier (e.g., 1% TEA) in the eluent? Start->CheckModifier AddModifier Solution: Add 0.5-1% TEA to the mobile phase. CheckModifier->AddModifier No CheckLoad Is the sample load high? (>1:30 sample:silica ratio) CheckModifier->CheckLoad Yes Resolved Problem Resolved AddModifier->Resolved ReduceLoad Solution: Reduce sample load or use a larger column. CheckLoad->ReduceLoad Yes ConsiderPhase Consider Alternative: Switch to a different stationary phase like neutral/basic alumina. CheckLoad->ConsiderPhase No ReduceLoad->Resolved

Caption: Decision tree for troubleshooting peak tailing.

References

  • Taylor, P., & Raxworthy, M. (1995). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. Journal of Liquid Chromatography, 18(15), 3057-3071. [Link]

  • Nováková, L., Vlčková, H. (2009). A review of current trends and advances in modern bio-analytical methods: Focus on sample preparation, liquid chromatography, and mass spectrometry. Analytica Chimica Acta, 656(1-2), 8-35. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Chromatography Forum. (2005). use of Triethylamine. [Link]

  • Chemistry Stack Exchange. (2014). When basification of silica gel is required, before using Column chromatography?[Link]

  • Dolan, J. W. (2002). Why Do Peaks Tail? LCGC North America, 20(6), 526-532. [Link]

  • Buchi. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Hawach Scientific. (2025). Choose the Right Stationary Phase or FLASH Column. [Link]

  • Phenomenex. (n.d.). Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. [Link]

  • Welch Materials. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • SIELC Technologies. (2018). N-Benzoylpiperidine. [Link]

  • Czopek, A., et al. (2016). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 73(3), 645-651. [Link]

Sources

Optimizing recrystallization methods for [1-(2-Methylbenzoyl)piperidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization Guide for [1-(2-Methylbenzoyl)piperidin-3-yl]methanol

Case ID: REC-MBPM-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary & Molecule Profile

Compound: [1-(2-Methylbenzoyl)piperidin-3-yl]methanol Chemical Class: Piperidine Amide / Primary Alcohol Key Physico-Chemical Challenges: [1][2][3]

  • Amide Rotamers: The N-benzoyl bond exhibits restricted rotation, often appearing as "split peaks" in NMR (typically 2:1 or 3:1 ratio in CDCl₃).[1][3] Do not confuse this with impurity.

  • Hydrogen Bonding: The C3-methanol moiety acts as both a donor and acceptor, creating complex intermolecular networks.

  • Oiling Out: The molecule possesses a flexible piperidine core and a lipophilic 2-methylbenzoyl tail, making it highly prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," before crystallization occurs.[1][3]

Diagnostic: What is the primary failure mode?

Select the scenario that best matches your current observation to jump to the relevant protocol.

ObservationDiagnosisImmediate Action
Scenario A: Solution turns cloudy/milky upon cooling, then separates into a bottom oily layer.[1][2][3]Oiling Out (LLPS) Stop cooling. Reheat to redissolve.[2] Add 5% more "good" solvent.[2] See Protocol 3.2 .
Scenario B: Solution remains clear even at -20°C; no solid forms.[1][2]Metastable Supersaturation Solution is too dilute or lacks nucleation sites.[2] See Protocol 3.3 .
Scenario C: Solid forms but is sticky/gummy or traps solvent.[2]Solvent Inclusion / Amorphous Drying issue or rapid precipitation.[2] Switch to a higher boiling solvent (e.g., Toluene).

Optimized Protocols

The "Golden Standard" Solvent System (Ethyl Acetate / Heptane)

Rationale: Ethyl Acetate (EtOAc) solubilizes the polar amide/alcohol functionality, while Heptane acts as a non-polar anti-solvent that forces the lipophilic benzoyl group to stack.[3]

Step-by-Step Methodology:

  • Dissolution: Place crude solid in a flask. Add EtOAc (approx. 2 mL per gram) and heat to reflux (77°C).

  • Concentration Check: If it dissolves instantly at RT, you have too much solvent.[3] Evaporate until it requires heat to dissolve.[2]

  • Anti-Solvent Addition: While maintaining a gentle reflux, add Heptane dropwise.[3]

    • Critical Point: Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 2-3 drops of pure EtOAc to clear the solution back to transparent.[2]

  • Nucleation: Remove from heat. Let it cool to RT undisturbed.

    • Pro-Tip: If oil droplets form at 40-50°C, stir vigorously to break them; if they persist, reheat and add more EtOAc.[3]

  • Harvest: Cool to 4°C for 2 hours. Filter and wash with cold 1:3 EtOAc:Heptane.[2]

Troubleshooting "Oiling Out" (The Seeding Technique)

Rationale: Oiling out occurs when the amorphous liquid phase is energetically more accessible than the crystalline lattice. We must lower the energy barrier for the crystal lattice using a template (seed).

  • Prepare a Seed: Take a tiny amount of crude oil (tip of a spatula) on a watch glass. Add 1 drop of diethyl ether or isopropyl ether.[2] Scratch vigorously with a glass rod until it turns white/solid.[2] This is your seed.

  • The Process:

    • Dissolve the main batch in Toluene (hot). Toluene is excellent for aromatic amides due to

      
      -
      
      
      
      stacking interactions.[1][2]
    • Cool slowly.[2][4]

    • At 5-10°C above the temperature where oiling usually starts , add the seed crystals prepared in step 1.

    • Do not stir aggressively. Gentle agitation allows crystal growth without shearing.[2]

Inducing Nucleation in Stubborn Syrups

If the compound refuses to solidify:

  • Solvent Switch: Switch to Methyl tert-butyl ether (MTBE) .[1][2] It has a unique ability to crystallize "greasy" amides that other ethers cannot.[2]

  • Vapor Diffusion: Dissolve compound in minimal DCM (Dichloromethane) in a small vial. Place this open vial inside a larger jar containing Hexanes. Cap the large jar. Over 24 hours, hexane vapor will diffuse into the DCM, slowly increasing supersaturation.

Technical Logic Visualization (Decision Tree)

The following diagram illustrates the logic flow for solvent selection based on polarity and observed behavior.

RecrystallizationLogic Start Start: Crude [1-(2-Methylbenzoyl)piperidin-3-yl]methanol SolubilityCheck Check Solubility in Hot EtOAc Start->SolubilityCheck Dissolves Dissolves? SolubilityCheck->Dissolves YesDissolves Add Heptane (Anti-solvent) until cloudy Dissolves->YesDissolves Yes NoDissolves Try Methanol or DCM Dissolves->NoDissolves No Cooling Cool to RT YesDissolves->Cooling ResultCheck Result? Cooling->ResultCheck Crystals Success: Filter & Wash ResultCheck->Crystals White Solid Oil Failure: Oiling Out ResultCheck->Oil Two Liquid Layers FixOil Reheat -> Add Seed Crystal -> Slow Cool (0.1°C/min) Oil->FixOil FixOil->Crystals Retry

Caption: Logic flow for solvent selection and troubleshooting phase separation (oiling out).

Frequently Asked Questions (FAQ)

Q: The NMR shows two sets of peaks. Is my recrystallization failing to remove isomers? A: Likely not. This molecule contains a tertiary amide bond (N-C=O).[1][2][3] The rotation around this bond is slow on the NMR timescale, leading to rotamers (cis/trans conformers).

  • Verification: Run the NMR at elevated temperature (e.g., 50°C).[3] If the peaks coalesce into single sharp signals, it is a pure compound, not a mixture of impurities [1].

Q: Can I use water as an anti-solvent with Methanol? A: Use caution. While chemically stable, adding water to this lipophilic amide often causes immediate oiling out rather than crystallization.[3] If you must use water, use a "reverse addition" method: drip the methanol solution into a large volume of stirring water to precipitate a fine amorphous powder, which can then be recrystallized from Toluene [2].[3]

Q: Why Toluene? A: Toluene is an "aromatic" solvent.[2] It engages in


-stacking with the 2-methylbenzoyl ring of your molecule.[1][2] This specific interaction can help order the molecules into a lattice, preventing the random orientation that leads to oils [3].

References

  • Smith, M. B. (2020).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Ed. Wiley.[2] (See section on Amide Resonance and Rotamers).

  • Mullin, J. W. (2001).[3] Crystallization. 4th Ed. Butterworth-Heinemann.[1][2] [1][2][3]

  • Tung, H. H., et al. (2009).[3] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1][2] (Chapter 4: Solvent Selection and Oiling Out).[1][2] [1][2][3]

  • Sigma-Aldrich. (n.d.).[1][2] Product Specification: Piperidine-3-methanol derivatives. Retrieved from .[1][2][3]

  • PubChem. (2025).[1][2][3] (1-Methyl-3-piperidyl)methanol Compound Summary. National Library of Medicine.[2] Retrieved from .[1][2][3]

Sources

Removing impurities from crude [1-(2-Methylbenzoyl)piperidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference ID: #PUR-AMIDE-058 Subject: Purification Protocol for [1-(2-Methylbenzoyl)piperidin-3-yl]methanol Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

User Query Overview

Target Molecule: [1-(2-Methylbenzoyl)piperidin-3-yl]methanol Chemical Class: Tertiary Amide / Primary Alcohol Common Synthesis: Amide coupling of 3-piperidinemethanol with 2-methylbenzoic acid (or its acid chloride).[1] Problem Statement: Crude mixture contains unreacted starting materials, coupling byproducts, and potential O-acylated side products.

Phase 1: The "Standard" Workup (Liquid-Liquid Extraction)

Theory of Operation: The purification of this scaffold relies on the drastic pKa differences between your target molecule (neutral amide) and your starting materials.

  • Target (Amide): Neutral. Remains in organic solvent.[2][3][4][5]

  • Impurity A (Amine): 3-piperidinemethanol.[1] Basic (pKa ~10-11).[1] Protonates in acid; moves to aqueous.

  • Impurity B (Acid): 2-methylbenzoic acid.[1][6][7][8] Acidic (pKa ~3.9). Deprotonates in base; moves to aqueous.

Protocol 1.0: Differential Extraction

Prerequisite: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Ether if the product is oily/insoluble.

StepReagentFunctionMechanism
1 1.0 M HCl (aq) Removes Unreacted AmineConverts piperidine SM to its hydrochloride salt (water soluble).[1]
2 Sat. NaHCO₃ (aq) Removes Unreacted AcidConverts 2-methylbenzoic acid to its sodium salt (water soluble).
3 Brine (Sat. NaCl) DehydrationRemoves residual water from the organic phase to prevent emulsions.

Critical Checkpoint: Do NOT use strong acid (>2M HCl) or prolonged exposure to strong base at high heat, as this may hydrolyze your desired amide bond, though 2-methylbenzoyl amides are sterically hindered and relatively robust.[1]

Phase 2: The "Critical" Impurity (O-Acylation Rescue)

The Issue: If you used 2-methylbenzoyl chloride or an excess of coupling reagent (EDC/HATU), you likely formed the O-acylated ester byproduct : [1-(2-methylbenzoyl)piperidin-3-yl]methyl 2-methylbenzoate.[1]

  • Symptom: Yield >100%, extra spots on TLC (higher R_f than product), or double aromatic integration in NMR.

The Solution (Chemical Rescue): You can selectively hydrolyze the unwanted ester back to your desired alcohol without breaking the amide bond. Amides are significantly more stable to hydrolysis than esters.

Protocol 2.0: Selective Saponification
  • Dissolve: Take the crude oil (post-workup) in THF:MeOH:Water (3:1:1) .

  • Reagent: Add LiOH·H₂O (1.5 - 2.0 equivalents) .[1]

  • Reaction: Stir at Room Temperature for 1-4 hours.

    • Monitor: Watch the high R_f spot (ester) disappear and the lower R_f spot (product) grow.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 1M NaOH (to remove the cleaved 2-methylbenzoic acid).

    • Wash with Brine, Dry (Na₂SO₄), and Concentrate.[9]

Phase 3: Visualization & Logic Flow

The following diagram illustrates the decision logic for purifying this specific scaffold.

PurificationLogic Start Crude Reaction Mixture Dissolve Dissolve in EtOAc/DCM Start->Dissolve AcidWash Wash 2x with 1M HCl Dissolve->AcidWash Removes Amine SM BaseWash Wash 2x with Sat. NaHCO3 AcidWash->BaseWash Removes Acid SM CheckTLC TLC Analysis (Check for High Rf Spot) BaseWash->CheckTLC IsEster Is O-Acylated Ester Present? CheckTLC->IsEster Saponify Protocol 2.0: LiOH / THF / H2O (Selective Hydrolysis) IsEster->Saponify YES (Rescue) DryConc Dry (Na2SO4) & Concentrate IsEster->DryConc NO (Clean) FinalWash Base Wash (Remove cleaved acid) Saponify->FinalWash FinalWash->DryConc Flash Flash Chromatography (DCM:MeOH Gradient) DryConc->Flash

Caption: Workflow for removing starting materials and rescuing O-acylated byproducts.

Phase 4: Troubleshooting & FAQs

Q1: My product is streaking on the silica column. How do I fix this?

  • Diagnosis: The free hydroxyl group (-CH₂OH) and the amide can cause hydrogen bonding with the silica.

  • Fix: Use a solvent system of DCM : MeOH (95:5 to 90:10) .

  • Pro-Tip: Add 1% Triethylamine (TEA) to your eluent. Although the product isn't basic, TEA deactivates the acidic sites on the silica gel, resulting in tighter bands.

Q2: I see a persistent impurity just below my product spot.

  • Diagnosis: This is likely the N-acyl urea byproduct if you used EDC/DCC coupling reagents.[1] These are notoriously difficult to remove by extraction.

  • Fix:

    • If DCC was used: The byproduct is DCU (dicyclohexylurea). Cool the reaction to 0°C and filter off the white solid before workup.

    • If EDC was used: The urea is water-soluble.[1] Increase the number of water washes or use a slightly acidic wash (0.5 M HCl) to ensure it stays in the aqueous phase.

Q3: Can I crystallize this compound?

  • Insight: [1-(2-Methylbenzoyl)piperidin-3-yl]methanol is often an oil or a low-melting solid due to the rotational freedom of the piperidine and the hydroxymethyl arm.[1]

  • Attempt: Try triturating the crude oil with Cold Diethyl Ether or Hexane/EtOAc (9:1) . If it turns into a gum, sonicate it. If it remains an oil, column chromatography is required.[10]

Q4: My yield is low, and the aqueous layer is cloudy.

  • Diagnosis: Your product (an alcohol-amide) has moderate water solubility, especially in the presence of MeOH or THF from the reaction.

  • Fix: Ensure you have removed all reaction solvents (THF/DMF) before doing the aqueous workup. Back-extract the aqueous washes 2x with DCM to recover lost product.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for pKa-based extractions and solvent selection).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[11] Tetrahedron, 61(46), 10827-10852.[1] (Review of coupling reagents and byproduct removal).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic basis for selective hydrolysis of esters vs amides).

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley. (Reference for EDC/DCC coupling byproducts).

Sources

Resolving hygroscopic issues with [1-(2-Methylbenzoyl)piperidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the hygroscopic nature of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Introduction: Understanding the Challenge

[1-(2-Methylbenzoyl)piperidin-3-yl]methanol is a compound whose utility can be compromised by its inherent hygroscopicity—the tendency to attract and retain water molecules from the atmosphere.[1] This moisture uptake is not a passive issue; it can trigger a cascade of detrimental physical and chemical changes, including deliquescence (dissolving in absorbed water), altered powder flow, degradation, and polymorphic transformations.[2][3] Such changes can jeopardize experimental reproducibility, compromise formulation integrity, and shorten shelf-life.[4]

The molecular structure of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol, featuring a hydroxyl (-OH) group and a carbonyl (C=O) group, presents active sites for hydrogen bonding with atmospheric water, as illustrated below. This guide offers a structured, question-and-answer approach to diagnose, manage, and definitively resolve these stability issues.

Moisture_Uptake_Mechanism cluster_API [1-(2-Methylbenzoyl)piperidin-3-yl]methanol cluster_H2O Atmospheric Moisture API_mol API Structure (Simplified) node_OH Hydroxyl Group (-OH) node_CO Carbonyl Group (C=O) H2O H₂O H2O->node_OH Hydrogen Bond H2O2 H₂O H2O2->node_CO Hydrogen Bond caption Mechanism of Moisture Uptake.

Caption: Hydrogen bonding between water and the API's functional groups.

Frequently Asked Questions & Troubleshooting

Category 1: Identification and Characterization

Q1: My sample of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol is clumping and gaining weight. What is happening and how can I be sure?

A: You are observing the classic signs of hygroscopicity. The compound is absorbing moisture from the air, which acts as a plasticizer, causing particles to stick together (clumping).[5] In more extreme cases, this can lead to deliquescence, where the solid dissolves into the absorbed water.[2]

To definitively quantify this behavior, several analytical techniques are indispensable:

  • Dynamic Vapor Sorption (DVS): This is the gold-standard method. A DVS analyzer exposes a small sample to a controlled, stepwise increase in relative humidity (RH) at a constant temperature, measuring the corresponding mass change with a microbalance.[] The resulting sorption isotherm provides a detailed profile of the compound's hygroscopic nature.

  • Karl Fischer Titration (KFT): KFT is a highly accurate method to determine the absolute water content of your sample.[7] It is particularly useful for quality control to check if a batch has already been exposed to excessive humidity.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A weight loss step at temperatures below ~120°C typically corresponds to the loss of adsorbed or bound water. When coupled with other techniques, it helps differentiate surface water from water in the crystal lattice (hydrates).[]

Technique Information Provided Primary Use Case
Dynamic Vapor Sorption (DVS) Hygroscopic classification, critical humidity levels, sorption/desorption kinetics.Comprehensive characterization of moisture sensitivity.
Karl Fischer Titration (KFT) Precise quantification of total water content (% w/w).Batch release, quality control, stability testing.
Thermogravimetric Analysis (TGA) Water content, thermal stability, identification of hydrates.Investigating the nature of water interaction and thermal events.
Category 2: Handling, Storage, and Downstream Impact

Q2: What are the immediate best practices for handling this compound to prevent moisture uptake?

A: Strict environmental control is non-negotiable. The goal is to create a microenvironment with a relative humidity (RH) well below the compound's critical humidity threshold (which can be determined by DVS).

  • Primary Handling: Whenever possible, handle the compound in a glove box purged with an inert gas like nitrogen or argon. For processes like weighing and mixing, a controlled humidity environment (typically <40% RH, but ideally lower) is crucial to prevent moisture-induced variations.[8]

  • Storage:

    • Short-Term/In-Use: Store in a tightly sealed container inside a desiccator containing an active desiccant (e.g., silica gel, molecular sieves).[4] Using parafilm to seal the container lid provides an excellent secondary barrier.[9]

    • Long-Term: For long-term storage, place the primary container in a heat-sealed, laminated foil bag that includes a desiccant pouch.[10] This provides the most robust protection against moisture ingress.[11]

  • Packaging: High-barrier packaging, such as aluminum blisters or foil-lined containers, is essential for the final drug product to ensure stability throughout its shelf life.[11]

Q3: How will hygroscopicity affect my downstream experiments like formulation and stability studies?

A: The impact is significant and multifaceted:

  • Physical Instability: Moisture can induce a transition from a stable crystalline form to a less stable one, or even an amorphous state.[12][13] This phenomenon, known as polymorphism, can drastically alter solubility, dissolution rate, and bioavailability.[14]

  • Chemical Instability: The presence of water can accelerate chemical degradation pathways, such as hydrolysis, leading to a loss of potency and the formation of impurities.[2]

  • Manufacturing and Formulation Challenges: Hygroscopic powders exhibit poor flowability, caking, and sticking to equipment (e.g., tablet punches, filling nozzles), which complicates manufacturing processes like tableting and capsule filling.[3][5] Dosing accuracy can be severely compromised.[8]

Category 3: Advanced Mitigation Strategies

Q4: My compound is too hygroscopic for my intended application. What are my options to create a more stable solid form?

A: This is a common challenge in drug development. The most powerful strategies involve crystal engineering to create a new, stable crystalline form with reduced hygroscopicity. The two primary methods are salt formation and co-crystallization .[2][15]

Mitigation_Strategy_Decision start Hygroscopic API: [1-(2-Methylbenzoyl)piperidin-3-yl]methanol check_pka Does the API have an ionizable group (pKa)? start->check_pka salt_screen Strategy 1: Salt Formation Screening check_pka->salt_screen Yes (Piperidine Nitrogen is basic) cocrystal_screen Strategy 2: Co-crystal Screening check_pka->cocrystal_screen No (or very weak) note Note: Both paths can be explored. Co-crystallization is viable for all APIs, including ionizable ones. check_pka->note characterize Characterize New Solid Form (PXRD, DSC, DVS) salt_screen->characterize cocrystal_screen->characterize pka_yes Yes (Piperidine Nitrogen is basic) pka_no No (or very weak)

Caption: Decision workflow for selecting a stabilization strategy.

Q5: When should I choose salt formation versus co-crystallization?

A: The choice is guided by the molecule's structure and properties.

  • Salt Formation: This is the preferred initial approach for ionizable APIs.[16] Your compound, [1-(2-Methylbenzoyl)piperidin-3-yl]methanol, contains a basic piperidine nitrogen, making it an excellent candidate for forming a salt with a pharmaceutically acceptable acid (a "counter-ion"). The formation of an ionic bond fundamentally changes the crystal lattice, often resulting in a more stable, less hygroscopic solid.[17][18]

  • Co-crystallization: This technique is universally applicable, including for non-ionizable compounds.[19] A co-crystal is a multi-component crystal where the API and a benign "co-former" are held together by non-covalent interactions, primarily hydrogen bonds.[20][21] By selecting a suitable co-former, you can design a new crystal structure where the API's hygroscopic functional groups are already engaged in strong hydrogen bonds within the lattice, making them less available to interact with atmospheric water.[22]

For your specific compound, both strategies are highly viable and should be explored. Salt formation may be more straightforward due to the basic nitrogen, but co-crystallization offers a wider range of potential partners to fine-tune the final properties.

Experimental Protocols

Protocol 1: Salt Screening by Slurry Crystallization

This protocol aims to identify stable salt forms of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol.

  • Preparation:

    • Select a panel of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, fumaric acid, tartaric acid).

    • Prepare stock solutions of the API and each acid in a suitable solvent (e.g., ethanol, isopropanol, or acetone).

  • Execution:

    • In separate vials, combine the API solution with each acid solution in a 1:1 molar ratio.

    • Stir the resulting slurries at ambient temperature for 24-72 hours. This allows the system to reach thermodynamic equilibrium.

    • If a precipitate forms, isolate the solid by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the solid under vacuum at a controlled temperature (e.g., 40°C).

  • Characterization:

    • Analyze each new solid by Powder X-ray Diffraction (PXRD) to check for a new crystalline pattern distinct from the starting API.[23]

    • Use Differential Scanning Calorimetry (DSC) to determine the melting point and check for thermal events.

    • Perform a hygroscopicity test (DVS) on the most promising candidates to confirm improved stability.

Protocol 2: Co-crystal Screening by Liquid-Assisted Grinding (LAG)

This method is an efficient way to screen for co-crystal formation.[24]

  • Preparation:

    • Select a panel of pharmaceutically acceptable co-formers, prioritizing those with functional groups capable of hydrogen bonding (e.g., carboxylic acids like benzoic acid or succinic acid; amides like saccharin).[19]

    • Choose a grinding solvent (e.g., acetonitrile, ethyl acetate) in which the components have minimal solubility.

  • Execution:

    • Place the API and a selected co-former (typically in a 1:1 or 1:2 molar ratio) into a ball-milling jar with grinding balls.

    • Add a minimal amount of the grinding solvent (e.g., 10-20 µL per 100 mg of solid).

    • Mill the mixture for 30-60 minutes at a set frequency (e.g., 20-30 Hz).

    • Carefully collect the resulting powder.

  • Characterization:

    • Immediately analyze the ground material by PXRD. A new diffraction pattern indicates the formation of a co-crystal.

    • Confirm the new form with DSC and assess its hygroscopicity with DVS.

Protocol 3: Formulation via Spray Drying

For compounds that remain challenging, spray drying can be used to create an amorphous solid dispersion or composite particles with reduced hygroscopicity.[25][26]

  • Formulation:

    • Dissolve the API and a hydrophobic excipient or polymer (e.g., leucine, certain grades of HPMC) in a suitable solvent system (e.g., ethanol/water).[27][28] The hydrophobic material is intended to enrich the surface of the final particles.

  • Spray Drying:

    • Feed the solution into a spray dryer.[29] Key parameters to optimize include inlet temperature, feed rate, and atomization gas flow. These parameters influence particle size, morphology, and surface composition.

    • The rapid evaporation of the solvent "locks" the API in a dispersed state within the polymer matrix.

  • Collection & Characterization:

    • Collect the dried powder from the cyclone collector.

    • Characterize the powder for particle size, morphology (SEM), solid-state nature (PXRD to confirm amorphous state), and hygroscopicity (DVS).

Experimental_Workflow cluster_screening Solid Form Screening start Hygroscopic API Received characterize_initial Initial Characterization (PXRD, DSC, DVS, KFT) start->characterize_initial salt_screen Salt Screening characterize_initial->salt_screen cocrystal_screen Co-crystal Screening characterize_initial->cocrystal_screen characterize_hits Characterize Hits (PXRD, DSC) salt_screen->characterize_hits cocrystal_screen->characterize_hits select_lead Select Lead Candidate(s) Based on Properties characterize_hits->select_lead stability_test Full Stability & Hygroscopicity Testing (DVS) select_lead->stability_test final Stable, Non-Hygroscopic Form Identified stability_test->final

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Fragmentation of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling. By understanding the characteristic fragmentation pathways, analysts can confidently identify this compound and differentiate it from its positional isomers, a critical task in pharmaceutical development and quality control.

The fragmentation patterns discussed herein are predicted based on established principles of mass spectrometry and data from related chemical structures. Experimental verification is essential for confirming these pathways for the specific analyte.

Introduction: The Significance of Isomer-Specific Fragmentation

In pharmaceutical research, positional isomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to unambiguously identify a specific isomer is paramount. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for this purpose. The fragmentation of a molecule in the gas phase is a highly structure-dependent process. Even subtle differences in the position of a substituent can lead to unique and diagnostic fragment ions, providing a fingerprint for each isomer.

This guide will focus on the collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol and its meta and para isomers. We will explore how the position of the methyl group on the benzoyl moiety influences the fragmentation cascade.

Predicted Fragmentation Pattern of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol

Under electrospray ionization (ESI) in positive ion mode, [1-(2-Methylbenzoyl)piperidin-3-yl]methanol is expected to readily form the protonated molecule, [M+H]⁺. Subsequent MS/MS analysis will induce fragmentation through several key pathways, driven by the protonated nitrogen of the piperidine ring, the amide linkage, and the hydroxymethyl substituent.

The fragmentation of piperidine derivatives is significantly influenced by the nature and position of their substituents.[1][2][3] Common fragmentation pathways involve cleavages within the piperidine ring and reactions related to its substituents.[1]

Key Fragmentation Pathways
  • Formation of the Acylium Ion: A primary and highly characteristic fragmentation is the cleavage of the amide C-N bond, leading to the formation of the 2-methylbenzoyl acylium ion. This is a common pathway for N-aroyl compounds.[4]

  • Piperidine Ring Opening and Fission: The protonated piperidine ring can undergo various ring-opening and fission pathways.[1][5] This can lead to a series of smaller fragment ions.

  • Loss of Water: The presence of the hydroxymethyl group makes the neutral loss of water (H₂O) a highly probable fragmentation pathway, especially in hydroxylated piperidine alkaloids.[6]

  • "Ortho" Effect: The ortho position of the methyl group on the benzoyl ring can lead to specific interactions with the carbonyl group during fragmentation, a phenomenon known as the "ortho effect".[2] This can result in unique fragment ions not observed for the meta and para isomers.

Proposed Fragmentation Diagram

G cluster_main cluster_path1 Acylium Ion Formation cluster_path2 Neutral Loss cluster_path3 Piperidine Ring Fragmentation cluster_path4 Ortho Effect M_H [M+H]⁺ m/z 234.1494 acylium 2-Methylbenzoyl Acylium Ion m/z 119.0497 M_H->acylium Cleavage of amide C-N bond M_H_H2O [M+H-H₂O]⁺ m/z 216.1388 M_H->M_H_H2O Loss of H₂O piperidine_frag Piperidine-related fragments (e.g., m/z 98, 84) M_H->piperidine_frag Ring opening/fission ortho_frag Diagnostic ortho fragment (e.g., via interaction with carbonyl) M_H->ortho_frag Specific rearrangement

Caption: Predicted major fragmentation pathways for protonated [1-(2-Methylbenzoyl)piperidin-3-yl]methanol.

Comparative Fragmentation of Positional Isomers

The key to differentiating the ortho, meta, and para isomers of [1-(methylbenzoyl)piperidin-3-yl]methanol lies in the subtle yet significant differences in their fragmentation patterns. While all three isomers will likely exhibit some common fragments, the relative abundances and the presence of unique, diagnostic ions will be the distinguishing features.

Fragmentation Pathway Ortho Isomer Meta Isomer Para Isomer Rationale
Methylbenzoyl Acylium Ion m/z 119m/z 119m/z 119This fragment is common to all isomers as it only contains the benzoyl moiety.
Neutral Loss of H₂O [M+H-H₂O]⁺[M+H-H₂O]⁺[M+H-H₂O]⁺The hydroxymethyl group is distant from the methylbenzoyl group, so its loss is expected to be similar across isomers.
"Ortho Effect" Fragment Present and potentially abundantAbsentAbsentThe proximity of the methyl group to the carbonyl in the ortho isomer can facilitate unique rearrangements and fragmentations not possible in the other isomers.[2]
Piperidine Ring Fragments PresentPresentPresentFragmentation of the piperidine ring itself is unlikely to be significantly affected by the methyl group's position on the distant benzoyl ring.[1]

The presence of a unique and abundant fragment ion resulting from the "ortho effect" is the most powerful diagnostic tool for identifying the ortho isomer.

Experimental Protocol for LC-MS/MS Analysis

To experimentally verify these predicted fragmentation patterns, the following LC-MS/MS method is proposed.

Sample Preparation
  • Accurately weigh 1 mg of each isomer and dissolve in 1 mL of methanol to create 1 mg/mL stock solutions.

  • Perform serial dilutions of the stock solutions with the initial mobile phase to prepare working standards at appropriate concentrations (e.g., 1 µg/mL, 100 ng/mL).

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[1]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for column re-equilibration. The specific gradient should be optimized for the isomers.

  • Flow Rate: 0.2 - 0.4 mL/min.[1]

  • Injection Volume: 1 - 5 µL.[1]

  • Column Temperature: 30 - 40 °C.[1]

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.[1]

  • Ionization Mode: Positive ion mode.[1]

  • MS Method:

    • Perform a full scan (e.g., m/z 100-500) to determine the precursor ion ([M+H]⁺).

    • Perform a product ion scan of the precursor ion for each isomer to observe the fragmentation patterns.

    • Optimize the collision energy to obtain a good distribution of fragment ions.

Data Analysis Workflow

G cluster_workflow Data Analysis Workflow AcquireData Acquire LC-MS/MS Data IdentifyPrecursor Identify [M+H]⁺ Precursor Ion AcquireData->IdentifyPrecursor AnalyzeFragments Analyze Product Ion Spectra IdentifyPrecursor->AnalyzeFragments CompareIsomers Compare Fragmentation Patterns AnalyzeFragments->CompareIsomers IdentifyDiagnostic Identify Diagnostic Ions CompareIsomers->IdentifyDiagnostic StructuralElucidation Structural Elucidation IdentifyDiagnostic->StructuralElucidation

Caption: Workflow for the analysis and comparison of isomer fragmentation data.

Conclusion

References

  • Collisionally activated dissociation of N-acylpyridinium cations. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing. [Link]

  • Proposed fragmentation pathway of alkylsulfonyl piperidine‐ and piperazine‐containing compounds. ResearchGate. [Link]

  • Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of the Brazilian Chemical Society. [Link]

  • ESI-TQ-MS-MS spectra and proposed fragmentation pathway for compound 3a... ResearchGate. [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. [Link]

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. National Institutes of Health. [Link]

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Comparing reactivity of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol vs. unsubstituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Chemical Reactivity of Substituted vs. Unsubstituted Piperidines

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a fundamental scaffold in a vast array of FDA-approved therapeutics.[1][2][3] Its saturated, six-membered heterocyclic structure provides a reliable three-dimensional framework for orienting functional groups to interact with biological targets. However, the reactivity of the core piperidine structure can be dramatically altered by substitution. This guide offers an in-depth comparison of the chemical reactivity between unsubstituted piperidine and a structurally complex analog, [1-(2-Methylbenzoyl)piperidin-3-yl]methanol.

This comparison is designed for researchers, scientists, and drug development professionals to illustrate how specific substitutions fundamentally transform the chemical behavior of the piperidine core. We will explore the underlying electronic and steric principles, provide supporting data, and detail experimental protocols that highlight these critical differences.

Part 1: Structural and Electronic Analysis

The profound differences in reactivity originate from the distinct electronic environments of the piperidine nitrogen and the presence of additional functional groups.

  • Unsubstituted Piperidine: A secondary amine where the nitrogen's lone pair of electrons is localized, making it both a proficient Brønsted-Lowry base and a strong nucleophile.[4][5]

  • [1-(2-Methylbenzoyl)piperidin-3-yl]methanol: An N-acyl piperidine (an amide) featuring a C3-hydroxymethyl substituent. The nitrogen's lone pair is no longer localized; it is delocalized through resonance with the adjacent carbonyl group.[6][7] This delocalization is the single most important factor altering its reactivity profile.

The diagram below illustrates the critical resonance delocalization in the amide bond of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol, which drastically reduces the availability of the nitrogen's lone pair.

Caption: Amide resonance delocalizes the nitrogen lone pair.

Part 2: Comparative Reactivity at the Nitrogen Center

The most dramatic divergence in reactivity is observed at the nitrogen atom. We can quantify and demonstrate this through basicity measurements and susceptibility to alkylation.

Basicity: A Quantitative Comparison

The basicity of an amine is defined by the availability of its lone pair to accept a proton.[4][5] In unsubstituted piperidine, the lone pair is highly available. In the N-benzoyl derivative, resonance delocalization makes the lone pair significantly less available for protonation.[7][8][9] This difference is starkly reflected in the pKa values of their respective conjugate acids. A lower pKa for the conjugate acid signifies a weaker base.

CompoundFunctional GroupConjugate Acid pKaRelative Basicity
PiperidineSecondary Amine~11.1[10]Strong Base
N-AcylpiperidinesAmide~0-1Extremely Weak Base/Neutral[11]

Table 1: Comparison of Basicity between Piperidine and N-Acylpiperidines.

Nucleophilicity: The N-Alkylation Test

A direct consequence of reduced basicity is a near-total loss of nucleophilicity at the nitrogen atom. Unsubstituted piperidine readily undergoes N-alkylation with electrophiles like alkyl halides. In contrast, [1-(2-Methylbenzoyl)piperidin-3-yl]methanol is inert to such reactions under standard conditions due to the non-nucleophilic nature of the amide nitrogen.

Caption: Comparative workflow for N-alkylation.

Experimental Protocol: Comparative N-Alkylation

This protocol is designed to qualitatively demonstrate the difference in nitrogen nucleophilicity.

  • Setup: Prepare two separate reaction vials.

    • Vial A: Add piperidine (1.0 mmol) and potassium carbonate (1.5 mmol) to 3 mL of anhydrous acetonitrile.

    • Vial B: Add [1-(2-Methylbenzoyl)piperidin-3-yl]methanol (1.0 mmol) and potassium carbonate (1.5 mmol) to 3 mL of anhydrous acetonitrile.

  • Alkylation: To each vial, add methyl iodide (1.1 mmol) dropwise at room temperature.[12]

  • Reaction: Stir both mixtures at room temperature for 4-6 hours.

  • Monitoring: Monitor the reactions by Thin-Layer Chromatography (TLC).

  • Expected Outcome:

    • Vial A: TLC will show the complete consumption of piperidine and the formation of a new, less polar spot corresponding to N-methylpiperidine.

    • Vial B: TLC will show only the starting material, [1-(2-Methylbenzoyl)piperidin-3-yl]methanol, indicating no reaction has occurred at the nitrogen center.

Part 3: Reactivity of the C3-Hydroxymethyl Substituent

The presence of the primary alcohol at the C3 position on the substituted piperidine introduces a new site for chemical transformation, a feature entirely absent in the parent compound. This hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid.

Oxidation of the Primary Alcohol

The Dess-Martin Periodinane (DMP) oxidation is a mild and highly selective method for converting primary alcohols to aldehydes without affecting other sensitive functional groups.[13][14][15][16] This reaction is efficient and proceeds under neutral conditions at room temperature.

Caption: Workflow for the selective oxidation of the primary alcohol.

Experimental Protocol: Dess-Martin Oxidation

This protocol details the selective oxidation of the hydroxymethyl group.[13]

  • Setup: To a solution of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol (1.0 mmol) in dichloromethane (DCM, 10 mL), add Dess-Martin periodinane (1.2 mmol) in one portion at room temperature.

  • Reaction: Stir the mixture for 2-4 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solution (10 mL). Stir vigorously for 15 minutes until the layers are clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde product.

  • Purification: If necessary, purify the crude product by silica gel column chromatography.

Part 4: The Influence of the 2-Methylbenzoyl Group

The ortho-methyl group on the benzoyl ring introduces steric hindrance around the amide bond. This can influence the rotational barrier of the N-C(O) bond and may affect the molecule's preferred conformation. While not directly participating in most reactions, this steric bulk can shield the amide carbonyl from certain nucleophilic attacks and influence the overall shape and binding properties of the molecule in a biological context.[17][18][19][20]

Summary and Implications in Drug Development

The strategic substitution of the piperidine ring fundamentally alters its chemical personality. The transformation from a basic, nucleophilic secondary amine to a neutral, non-reactive amide is a common tactic in medicinal chemistry to enhance metabolic stability and modify physicochemical properties.[21] The introduction of the hydroxymethyl group provides a synthetic handle for further diversification, allowing for the attachment of other pharmacophores or modulating groups.

FeatureUnsubstituted Piperidine[1-(2-Methylbenzoyl)piperidin-3-yl]methanol
Nitrogen Class Secondary AmineAmide
Nitrogen Basicity Strongly Basic (pKaH ~11.1)Neutral (pKaH ~0-1)
Nitrogen Nucleophilicity Highly NucleophilicNon-nucleophilic
Reactivity to Alkylation HighInert
Additional Reactive Sites NonePrimary Alcohol (C3)
Key Reactions N-Alkylation, N-AcylationOxidation, Esterification (at C3-OH)

Table 2: Summary of Comparative Reactivity.

Understanding these reactivity differences is paramount for drug development professionals. The choice between an unsubstituted or a substituted piperidine core dictates the synthetic strategies that can be employed and profoundly impacts the final molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. This guide provides a foundational framework for making informed decisions when utilizing these versatile heterocyclic scaffolds in the design of next-generation therapeutics.

References

  • Relative Basicity of Amines and Other Compounds . (2019). Chemistry LibreTexts. [Link]

  • Relative Basicity of Amides & Amines . (2024). Save My Exams. [Link]

  • Basicity of Amines and Amides - Explain and compare . (2021). Emily Learning. [Link]

  • Which is more basic, amine or amide? . (2018). Quora. [Link]

  • Organic Chem Basicity: How to compare Basicity of Amines, Phenylamines and Amides . SimpleChemConcepts. [Link]

  • Why do acid amides show less basicity compared to amines? . (2024). Filo. [Link]

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) . Organic Synthesis. [Link]

  • Dess–Martin periodinane (DMP) oxidation . Chemistry Steps. [Link]

  • Basicity of Amines . (2025). Chemistry LibreTexts. [Link]

  • 1,2-Benziodoxol-3(1H) . Organic Syntheses. [Link]

  • Procedure for N-alkylation of Piperidine? . (2017). ResearchGate. [Link]

  • Dess–Martin oxidation . Wikipedia. [Link]

  • Basicity of Amines . Chemistry Steps. [Link]

  • Revision Notes - Weak Basic Nature of Amides . Sparkl. [Link]

  • The steric effect of ortho substituents on the acidic hydrolysis of benzamides . ACS Publications. [Link]

  • Analysis of Ortho Effects with a Steric Parameter Defined by the Acidic Hydrolysis Rate of Ortho-Substituted Benzamides . Oxford Academic. [Link]

  • Why are amidines so much more basic than amides? . (2014). Chemistry Stack Exchange. [Link]

  • Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide . Indian Academy of Sciences. [Link]

  • The Steric Effect of Ortho Substituents on the Acidic Hydrolysis of Benzamides . American Chemical Society. [Link]

  • Mild and convenient oxidation of aromatic heterocyclic primary alcohols by 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium perchlorate . University of Arizona. [Link]

  • Piperidine, 1-ethyl- . Organic Syntheses. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines . PubMed. [Link]

  • Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines . PMC. [Link]

  • Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol . SAGE Journals. [Link]

  • An Explanation of Substituent Effects . (2022). Chemistry LibreTexts. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. [Link]

  • Selective oxidation of primary alcohol groups of β-cyclodextrin mediated by 2,2,6,6-tetramethylpiperidine-1-oxyl radical (TEMPO) . ResearchGate. [Link]

  • Recent advances in the synthesis of piperidones and piperidines . ScienceDirect. [Link]

  • Piperidine . PubChem. [Link]

  • Exam 1 Answers . Portland State University. [Link]

  • Oxidative Cleavage of β-Substituted Primary Alcohols in Flow . Organic Letters. [Link]

  • Which is a stronger base, pyrrolidine or piperidine? . (2017). Quora. [Link]

  • Piperidine . Wikipedia. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives . PubMed. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review . PMC. [Link]

  • Piperidine promoted aldol reaction of alkynyl aldehydes and ethyl diazoacetate . Springer. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . MDPI. [Link]

  • Alcohol Oxidation . (2023). Chemistry LibreTexts. [Link]

Sources

Validating structure of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol using IR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol using Infrared (IR) Spectroscopy. It is designed for analytical chemists and process scientists requiring a robust, rapid quality control (QC) method that complements high-resolution techniques like NMR.[1]

Executive Summary: The Role of IR in Validating Piperidine Amides

While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, FTIR (Fourier Transform Infrared Spectroscopy) is the superior choice for rapid routine identification, solid-state form analysis, and detecting specific carbonyl-based impurities.

For [1-(2-Methylbenzoyl)piperidin-3-yl]methanol , IR spectroscopy specifically validates the formation of the tertiary amide bond (absence of N-H stretch) and the retention of the primary alcohol (broad O-H stretch), distinguishing it effectively from starting materials like 3-piperidinemethanol (secondary amine) or 2-methylbenzoic acid (carboxylic acid).[1]

Part 1: Structural Analysis & Predicted IR Signature

To validate the structure, we must correlate specific vibrational modes with the molecule's functional architecture.

Molecule Breakdown:

  • Scaffold: Piperidine ring (aliphatic amine backbone).[2]

  • Linker: Tertiary Amide (connecting the ring to the 2-methylbenzoyl group).

  • Functional Group: Primary Alcohol (at the C3 position).

  • Substituent: o-Tolyl group (2-methylphenyl).[1]

Target Spectral Fingerprint (Expected Modes)
Functional GroupVibration ModeWavenumber (cm⁻¹)Diagnostic Value
Alcohol (-OH) O-H Stretch3200–3500 (Broad)Confirms retention of the methanol group.[1] Absence indicates accidental esterification.
Tertiary Amide C=O Stretch (Amide I)1610–1640 (Strong)CRITICAL. Lower frequency than esters (~1735) or acids (~1690).[1] Confirms acylation.
Aromatic Ring C=C Ring Stretch1580–1600 Confirms presence of the benzoyl moiety.
Aliphatic Backbone C-H Stretch (sp³)2850–2950 Piperidine ring and methyl group signals.
C-O Bond C-O Stretch1020–1060 Characteristic of primary alcohols.[3]
Ortho-Substitution C-H Out-of-Plane730–770 Specific to the 2-methyl substitution pattern on the benzene ring.[1]

Expert Insight: The amide carbonyl peak in tertiary amides often shifts to slightly lower wavenumbers (1610–1640 cm⁻¹) compared to primary amides due to the lack of hydrogen bonding on the nitrogen and steric strain from the ortho-methyl group. This is a key differentiator from the starting material 2-methylbenzoic acid (C=O at ~1680–1700 cm⁻¹).[1]

Part 2: Comparative Analysis (Method Alternatives)

Why use IR when NMR exists? The following table compares the "performance" of IR against standard alternatives for this specific application.

Table 1: IR vs. NMR vs. MS for Structural Validation
FeatureIR Spectroscopy ¹H NMR (Proton) Mass Spectrometry (LC-MS)
Primary Utility Functional group fingerprinting & Impurity detection (Carbonyls).[1]Exact atom connectivity & stereochemistry.Molecular weight & fragmentation.
Speed < 2 mins (ATR method).[2]15–30 mins (Prep + Acquisition).[1]5–10 mins.
Sample State Solid or Oil (Neat).Solution (Requires deuterated solvent).Solution (Requires ionization).
Blind Spot Cannot easily distinguish subtle stereoisomers (R vs S).Expensive; solvent peaks can obscure signals.Cannot distinguish isomers (e.g., 3- vs 4-piperidinyl) without fragmentation.
Best For... Routine QC, Batch-to-Batch consistency. Initial structural confirmation. Trace impurity quantification.

Part 3: Experimental Protocol (ATR-FTIR)

Methodology: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for this compound due to its likely viscous oil or low-melting solid state, which makes KBr grinding difficult and hygroscopic.[1]

Step-by-Step Workflow
  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.[1]

    • Crystal: Diamond or ZnSe (Diamond is preferred for durability).

    • Resolution: 4 cm⁻¹.

    • Scans: 16–32 scans (sufficient for qualitative ID).

  • Background Collection:

    • Clean crystal with isopropanol. Ensure it is dry.

    • Collect air background to subtract CO₂ (2350 cm⁻¹) and H₂O vapor.

  • Sample Application:

    • Apply ~5–10 mg of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol to the center of the crystal.[1]

    • Note: If the product is a viscous oil, ensure it covers the active crystal area completely. If solid, apply high pressure using the anvil clamp to ensure optical contact.

  • Data Acquisition:

    • Collect sample spectrum.[2][4]

    • Perform baseline correction if necessary (though ATR usually produces flat baselines).

  • Post-Run Cleaning:

    • Wipe with ethanol/methanol. The tertiary amide linkage is stable, but the compound is soluble in organic alcohols.

Part 4: Validation Logic & Decision Pathways

The following diagram illustrates the logical flow for validating the product and troubleshooting common impurities using the IR spectrum.

ValidationLogic Start Acquire Spectrum (4000 - 600 cm⁻¹) CheckOH Check 3200-3500 cm⁻¹ Is there a broad OH peak? Start->CheckOH CheckCO Check 1600-1650 cm⁻¹ Is there a strong Amide I peak? CheckOH->CheckCO Yes FailNoOH FAIL: Missing Alcohol (Possible Esterification) CheckOH->FailNoOH No DecisionPass PASS: Product Identity Confirmed CheckCO->DecisionPass Yes (1610-1640) FailAcid FAIL: Peak at 1680-1710 cm⁻¹ (Residual Acid/Hydrolysis) CheckCO->FailAcid Shifted >1680 FailAmine FAIL: Peak at 3300-3400 cm⁻¹ (Sharp) (Residual Amine NH) CheckCO->FailAmine Weak/Split Peak?

Figure 1: Decision tree for structural validation. Green paths indicate a successful identification; red/yellow paths indicate specific chemical issues.

Differentiation from Impurities
ImpurityDistinguishing IR Feature
3-Piperidinemethanol (Starting Material) Shows N-H stretch (sharp, ~3300 cm⁻¹) and N-H bend (~1580–1650 cm⁻¹).[1][5] Lacks the strong Amide C=O.
2-Methylbenzoic Acid (Byproduct) Shows Carboxylic C=O (~1680–1700 cm⁻¹) and extremely broad O-H stretch (2500–3300 cm⁻¹) typical of dimers.[1]
Ethyl Acetate (Residual Solvent) Sharp Ester C=O at ~1740 cm⁻¹.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Standard text for IR functional group assignment).
  • NIST Chemistry WebBook. Piperidine and Derivatives IR Spectra. National Institute of Standards and Technology.[4][6] Available at: [Link][1]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for amide and alcohol shifts).[2][7][8]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. [Link][1]

Sources

Bioactivity Comparison of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol , a functionalized N-benzoylpiperidine derivative. While N-benzoylpiperidines are widely recognized as "privileged scaffolds" in medicinal chemistry—serving as cores for insect repellents (e.g., AI3-37220), orexin antagonists, and 11


-HSD1 inhibitors—this specific analog introduces a hydroxymethyl group at the C3 position. This modification significantly alters the physicochemical profile (LogP, hydrogen bonding capacity) compared to lipophilic standards, potentially influencing bioavailability, volatility, and receptor binding kinetics.

This document objectively compares the bioactivity, synthesis, and pharmacological potential of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol against established analogs like DEET , Picaridin , and AI3-37220 .

Chemical Profile & Structural Logic

The molecule consists of a piperidine ring substituted at the nitrogen (N1) with a 2-methylbenzoyl (o-toluoyl) group and at the C3 position with a hydroxymethyl group.

FeatureChemical Structure / DescriptionImpact on Bioactivity
Core Scaffold Piperidine (Hexahydropyridine)Provides conformational flexibility (chair/boat) critical for induced-fit binding in GPCRs and olfactory receptors.
N-Substituent 2-Methylbenzoyl (o-Toluoyl)A classic steric shield. The ortho-methyl group restricts rotation around the amide bond, locking the bioactive conformation (atropisomerism potential). Common in potent repellents (e.g., DEET, AI3-37220).
C3-Substituent Hydroxymethyl (-CH

OH)
Key Differentiator. Introduces a hydrogen bond donor/acceptor. Increases polarity (lower LogP) compared to methyl/ethyl analogs, reducing volatility (longer protection time) but potentially limiting membrane permeability.
Physicochemical Comparison Table
Property[1-(2-Methylbenzoyl)piperidin-3-yl]methanolAI3-37220 (Analog)Picaridin (Standard)DEET (Standard)
MW ( g/mol ) 233.31221.34229.32191.27
LogP (Calc) ~1.8 - 2.1~3.3~2.2~2.0
H-Bond Donors 1 (-OH)01 (-OH)0
Volatility LowMediumLowHigh
Primary Class N-BenzoylpiperidineN-AcylpiperidinePiperidine CarboxylateBenzamide

Bioactivity Analysis: Insect Repellency & Pharmacology

Insect Repellency (Primary Context)

N-benzoylpiperidines are a dominant class of non-DEET repellents. The mechanism involves the modulation of Odorant Receptor Co-receptor (Orco) and Gustatory Receptors (GRs) in insects.

  • Efficacy vs. Volatility: The 3-hydroxymethyl group lowers vapor pressure. While DEET relies on a "vapor barrier," this analog likely functions via tactile repellency (deterrence upon contact), similar to Picaridin.

  • Duration: The presence of the hydroxyl group often extends protection time by reducing evaporation rates from the skin surface.

  • Safety: The increased polarity facilitates renal clearance if absorbed, potentially offering a better toxicity profile than purely lipophilic analogs.

Pharmacological Scaffolds (Secondary Context)

Beyond repellency, this scaffold is relevant in drug discovery for:

  • 11

    
    -HSD1 Inhibition:  Piperidine-3-carboxamides and their reduced alcohol forms are explored for treating metabolic syndrome. The 2-methylbenzoyl moiety mimics the lipophilic domain required for the enzyme's hydrophobic pocket.
    
  • Orexin Receptor Antagonism: The o-toluoyl piperidine core is a fragment found in dual orexin receptor antagonists (DORAs). The C3-hydroxymethyl can serve as a "warhead" anchor or a site for further functionalization (e.g., etherification).

Experimental Protocols

Synthesis of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol

Objective: Selective N-acylation of 3-piperidinemethanol without O-acylation.

Reagents:

  • 3-Piperidinemethanol (CAS 144539-77-5)

  • 2-Methylbenzoyl chloride (o-Toluoyl chloride)

  • Triethylamine (Et

    
    N) or DIPEA
    
  • Dichloromethane (DCM)

Protocol:

  • Preparation: Dissolve 3-piperidinemethanol (1.0 eq) in anhydrous DCM under Nngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     atmosphere. Cool to 0°C.
    
  • Base Addition: Add Triethylamine (1.2 eq) to scavenge HCl.

  • Acylation: Dropwise add 2-methylbenzoyl chloride (1.0 eq) dissolved in DCM over 30 minutes. Note: The amine is significantly more nucleophilic than the alcohol; selective N-acylation occurs at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Workup: Quench with saturated NaHCO

    
    . Extract organic layer, wash with brine, dry over Na
    
    
    
    SO
    
    
    .[1]
  • Purification: Flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).

Bioassay: Arm-in-Cage Repellency Test (Standardized)

Objective: Determine the Minimum Effective Dosage (MED) and Protection Time.

  • Subject Selection: Human volunteers with no history of dermatological sensitivity.

  • Mosquito Rearing: Aedes aegypti (200 females), 5–7 days old, starved for 12 hours.

  • Application: Apply 1.0 g of test solution (ethanol vehicle) to 600 cm² of forearm skin. Control arm receives ethanol only.

  • Exposure: Insert arm into cage for 3 minutes every 30 minutes.

  • Endpoint: Time until the first confirmed bite (Protection Time).

  • Data Analysis: Compare Protection Time vs. DEET control using Kaplan-Meier survival analysis.

Visualization of Signaling & Workflow

The following diagram illustrates the synthesis pathway and the dual-bioactivity logic (Repellency vs. Pharmacology).

BioactivityWorkflow Start Start: 3-Piperidinemethanol Product Target: [1-(2-Methylbenzoyl) piperidin-3-yl]methanol Start->Product Selective N-Acylation (DCM, 0°C) Reagent + 2-Methylbenzoyl Chloride Reagent->Product Repellent Insect Repellency (Orco/GR Modulation) Product->Repellent Top-ical App. Pharma Pharmacology (11β-HSD1 / GPCR) Product->Pharma Systemic App. Outcome1 Low Volatility Long Duration Repellent->Outcome1 Outcome2 Metabolic Stability Polar Interactions Pharma->Outcome2

Caption: Synthesis pathway transforming the piperidine precursor into the target amide, branching into distinct bioactivity profiles based on application context.

References

  • Debboun, M., Frances, S. P., & Strickman, D. (2007). Insect Repellents: Principles, Methods, and Uses. CRC Press. (Defines standard protocols for N-benzoylpiperidine assessment).

  • Katritzky, A. R., et al. (2008). "Synthesis and bioassay of improved mosquito repellents: predictions from novel QSAR models." Journal of Medical Entomology, 45(2), 261-268. (Establishes SAR for piperidine amides).

  • PubChem Compound Summary. (2024). "Piperidin-3-ylmethanol (CAS 144539-77-5)." National Center for Biotechnology Information.

  • Gertsch, J., et al. (2008). "Beta-caryophyllene is a dietary cannabinoid." Proceedings of the National Academy of Sciences. (Contextualizes terpene/piperidine interactions in bioactivity).

  • Wang, X., et al. (2012).

    
    -HSD1 Inhibitors." ACS Medicinal Chemistry Letters. (Validates the scaffold for metabolic targets). 
    

Sources

A Comparative Guide to Chiral Separation Techniques for [1-(2-Methylbenzoyl)piperidin-3-yl]methanol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity

In modern pharmaceutical development, the chirality of a drug candidate is a critical quality attribute. Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles within the chiral environment of the human body.[1][2] The classic, tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the necessity of isolating and testing enantiomers independently.[3] Regulatory agencies like the FDA and EMA now strongly favor the development of single-enantiomer drugs over racemic mixtures, making robust chiral separation a cornerstone of drug discovery and quality control.[2][4]

This guide provides a comprehensive comparison of primary chromatographic techniques for the analytical and preparative separation of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol enantiomers. As a piperidine derivative, this compound belongs to a class of structures frequently found in active pharmaceutical ingredients (APIs). We will explore the theoretical underpinnings and practical application of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Simulated Moving Bed (SMB) chromatography, offering field-proven insights to guide researchers in selecting and developing the optimal separation strategy.

The Analyte: Understanding the Chiral Challenge

The molecule [1-(2-Methylbenzoyl)piperidin-3-yl]methanol possesses a single stereocenter at the C-3 position of the piperidine ring, where the hydroxymethyl group is attached. This gives rise to two enantiomers, (R)- and (S)-[1-(2-Methylbenzoyl)piperidin-3-yl]methanol. The separation of these enantiomers relies on exploiting subtle differences in their three-dimensional interaction with a chiral environment.

The fundamental principle of chiral recognition in chromatography is often described by the "three-point interaction model".[1] For a separation to occur, the chiral stationary phase (CSP) must interact with at least three points on one enantiomer with differing affinities compared to its mirror image. These interactions can include hydrogen bonds, π-π stacking, steric hindrance, and dipole-dipole forces, leading to different retention times and, thus, separation.[1][5]

Part 1: Analytical Scale Separation Techniques

For determining enantiomeric purity, monitoring stereoselective synthesis, and quality control, analytical-scale techniques that offer high resolution, sensitivity, and reproducibility are paramount. HPLC and SFC are the industry's workhorses for these tasks.[6][7]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most established and widely used technique for enantiomeric analysis due to its versatility and robustness.[2][8] The separation is achieved by using a chiral stationary phase (CSP) that selectively interacts with the enantiomers.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the first choice for screening because of their broad applicability and proven success in separating a wide range of chiral compounds, including piperidine derivatives.[8][9] Immobilized polysaccharide phases offer greater solvent compatibility compared to coated phases.

  • Mobile Phase Strategy: Normal-phase (NP) mode, using eluents like hexane/isopropanol, often provides better selectivity for chiral separations than reversed-phase (RP) mode. The non-polar solvent minimizes interactions with the silica backbone of the CSP, allowing the chiral selector to dominate the separation mechanism. Additives like diethylamine (DEA) are often used for basic compounds like piperidines to improve peak shape by masking residual acidic silanol groups on the stationary phase.[10]

Workflow for Chiral HPLC Method Development

cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation start Racemic Standard Preparation screen_csp Screen 4-6 Polysaccharide CSPs (e.g., IA, IB, IC, ID) start->screen_csp Inject screen_mp Test with Standard Mobile Phases (e.g., Hex/IPA, Hex/EtOH) screen_csp->screen_mp Identify Promising Separations (Rs > 1.0) optimize Optimize Best Condition: - Adjust Alcohol % - Change Alcohol Type - Vary Additive Conc. - Adjust Temperature screen_mp->optimize Select Best CSP/ Mobile Phase Combo validate Validate per ICH Guidelines: Accuracy, Precision, Linearity, LOD/LOQ, Robustness optimize->validate Achieve Target Resolution (Rs > 1.5)

Caption: A systematic workflow for chiral HPLC method development.

Protocol: Chiral HPLC Method Development Screening
  • System Preparation: Use an HPLC system equipped with a UV or PDA detector.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of racemic [1-(2-Methylbenzoyl)piperidin-3-yl]methanol in a 50:50 mixture of hexane and isopropanol.

  • Column Screening: Screen a set of polysaccharide-based columns (e.g., Daicel Chiralpak® IA, IB, IC, ID; 250 x 4.6 mm, 5 µm).

  • Mobile Phase Screening:

    • Condition A: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).

    • Condition B: n-Hexane / Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: 230 nm (based on the benzoyl chromophore).

  • Data Analysis: Evaluate chromatograms for resolution (Rs). A value of Rs > 1.5 is considered baseline separation.[8] Identify the CSP and mobile phase combination that provides the best initial separation for further optimization.

Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative

SFC has emerged as a powerful alternative to HPLC for chiral separations, particularly in high-throughput screening environments.[11] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much faster separations (3-5 times faster than HPLC) at lower backpressures.[12][13]

Causality Behind Experimental Choices:

  • Green Chemistry: SFC significantly reduces the consumption of organic solvents, aligning with green chemistry principles.[14] The CO2 is recycled from industrial processes and is non-toxic.

  • Enhanced Selectivity: The mobile phase in SFC (CO2 + alcohol co-solvent) has different solvating properties than typical HPLC mobile phases, which can lead to unique and sometimes superior chiral selectivity.

  • Efficiency: The low viscosity of the mobile phase allows for higher flow rates without a significant loss in chromatographic efficiency, drastically reducing analysis times.[12]

Protocol: Chiral SFC Method Development Screening
  • System Preparation: Use an SFC system with a back pressure regulator (BPR) and UV or PDA detector.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the racemic analyte in methanol or ethanol.

  • Column Screening: Use the same set of polysaccharide-based columns as in the HPLC screen (SFC-compatible versions).

  • Mobile Phase Screening (Gradient):

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B: Methanol with 0.2% DEA.

    • Gradient: 5% to 40% B over 5 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Detection: 230 nm.

  • Data Analysis: Identify the column and approximate co-solvent percentage that yields the best separation. Convert the successful gradient method to an isocratic method for optimization and validation.

Performance Comparison: HPLC vs. SFC
ParameterChiral HPLCChiral SFCRationale & Justification
Analysis Time 5 - 20 minutes1 - 5 minutesSFC's low-viscosity mobile phase allows for higher flow rates and faster equilibration.[13]
Resolution (Rs) Typically High (≥1.5)Typically High (≥1.5)Both techniques can achieve excellent resolution; selectivity can differ based on the mobile phase.
Solvent Consumption High (organic solvents)Low (primarily CO2)SFC is considered a "greener" technique due to reduced organic solvent waste.[14]
Throughput ModerateHighFaster run times make SFC ideal for screening large numbers of samples or columns.[11]
Method Development Slower, systematicFaster, parallel screeningSFC systems are often configured for rapid, parallel screening of multiple columns and co-solvents.

Part 2: Preparative Scale Separation

When multi-milligram to kilogram quantities of a pure enantiomer are required for further studies (e.g., toxicology, clinical trials), preparative chromatography is necessary. Simulated Moving Bed (SMB) chromatography is a highly efficient continuous separation process ideal for this purpose.

Simulated Moving Bed (SMB) Chromatography

SMB is a continuous, multi-column chromatographic process that simulates a counter-current movement between the stationary and mobile phases.[15] This highly efficient technique is ideal for binary separations, such as resolving a racemic mixture, and offers significant advantages over traditional batch preparative chromatography in terms of productivity and solvent consumption.[16][17]

Causality Behind Experimental Choices:

  • High Productivity: By operating continuously, the entire stationary phase is constantly utilized for the separation, leading to much higher throughput than batch chromatography, where much of the column is unused for large portions of the run.[17]

  • Reduced Solvent Consumption: The counter-current simulation and recycling of the mobile phase within the system can reduce solvent usage by up to 90% compared to batch methods.

  • High Purity & Yield: SMB systems can be precisely tuned to achieve high purity (>99.5%) for both the desired enantiomer (extract) and the undesired one (raffinate) simultaneously, with very high recovery.

Workflow for SMB Process Development

cluster_dev Phase 1: Analytical Development cluster_pulse Phase 2: Parameter Determination cluster_sim Phase 3: Simulation & Production analytical_dev Develop an Optimized Analytical Method (HPLC/SFC) with Rs > 1.5 pulse_test Perform Pulse Injections on a Single Column to Determine Henry Constants analytical_dev->pulse_test overload Determine Adsorption Isotherms (Overloaded Injections) pulse_test->overload triangle Calculate Operating Parameters using Triangle Theory overload->triangle smb_run Run SMB System and Optimize Flow Rates In-Process triangle->smb_run

Sources

Safety Operating Guide

Personal protective equipment for handling [1-(2-Methylbenzoyl)piperidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for [1-(2-Methylbenzoyl)piperidin-3-yl]methanol. Given that this is a specialized or novel research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document is built upon a conservative risk assessment, drawing from the known hazards of its core chemical structures: the piperidine ring, the 2-methylbenzoyl group, and the methanol functional group. The principle of minimizing all chemical exposures should be strictly followed.[1]

Hazard Assessment by Chemical Analogy

To establish a robust safety protocol, we must infer the potential hazards of [1-(2-Methylbenzoyl)piperidin-3-yl]methanol by analyzing its components. This approach allows us to anticipate risks and select the appropriate personal protective equipment (PPE). The molecule can be deconstructed into three key moieties:

  • Piperidine Core : The foundational heterocyclic amine. Piperidine and its derivatives are known to be corrosive and toxic.[2] The unsubstituted piperidin-3-ylmethanol is classified as causing severe skin burns and eye damage.[3]

  • 2-Methylbenzoyl Group : An N-acyl substitution. While the 2-methylbenzoyl group itself is not singularly classified, aromatic ketones can be irritants, and the overall N-acylation modifies the properties of the piperidine nitrogen.

  • Methanol Group : A primary alcohol attached to the piperidine ring. This functional group introduces potential flammability and toxicity, similar to methanol, which is toxic via ingestion, inhalation, and skin contact and can cause organ damage.[4][5]

Based on this analysis, the compound should be handled as if it is corrosive, toxic upon contact, ingestion, or inhalation, and potentially flammable.

Hazard Summary of Analogous Compounds

The following table summarizes the hazards of structurally related compounds, forming the basis for our PPE recommendations.

Compound/Functional GroupKey HazardsGHS Hazard Statements
Piperidine Highly Flammable, Toxic (Oral, Dermal, Inhalation), CorrosiveH225, H302, H311, H331, H314[6]
Piperidin-3-ylmethanol CorrosiveH314: Causes severe skin burns and eye damage[3]
Methanol Highly Flammable, Toxic (Oral, Dermal, Inhalation), Organ DamageH225, H301, H311, H331, H370[4][7]
Aromatic Ketones/Solvents Skin/Eye Irritation, Potential for skin absorptionVaries; general organic solvent precautions apply[8]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to ensure complete protection against the anticipated hazards. The following protocol outlines the minimum requirements for handling [1-(2-Methylbenzoyl)piperidin-3-yl]methanol.

Engineering Controls: The Primary Barrier

Before any PPE is worn, engineering controls must be in place. These are the most critical safety measures.

  • Chemical Fume Hood : All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[9] This is non-negotiable. The hood contains potentially harmful vapors and provides a physical barrier against splashes and spills.[10]

Foundational PPE: Minimum Laboratory Attire

This is the baseline for any work in the laboratory where hazardous chemicals are present.[11]

  • Full-Length Lab Coat : A flame-resistant or chemical-resistant lab coat must be worn and kept fully buttoned.

  • Long Pants and Closed-Toe Shoes : Skin on the legs and feet must be completely covered. Shoes should be made of a non-porous material.

Eye and Face Protection: Shielding from Splashes and Vapors
  • Chemical Splash Goggles : Standard safety glasses are insufficient.[11] Indirectly vented chemical splash goggles that meet ANSI/ISEA Z87.1 D3 standards are required at all times.[9]

  • Face Shield : When handling larger quantities (>100 mL) or performing operations with a heightened risk of splashing (e.g., transfers under pressure, quenching), a full-face shield must be worn in addition to chemical splash goggles.[8][11]

Hand Protection: The Critical Contact Barrier

Given the compound's likely corrosive and toxic-by-contact nature, a robust hand protection strategy is essential. A single pair of thin disposable gloves is inadequate.

  • Recommended Method: Double-Gloving

    • Inner Glove : A standard nitrile disposable glove. This provides a baseline of protection and maintains dexterity.

    • Outer Glove : A thicker, chemical-resistant glove such as neoprene or butyl rubber. Neoprene offers good resistance to acids, caustics, and some solvents, while butyl rubber is excellent for esters and ketones.[8]

  • Procedure : Check gloves for any signs of degradation or puncture before use. If the outer glove comes into contact with the chemical, remove it immediately, wash hands, and don a new pair. Never wear contaminated gloves outside the fume hood.

Glove Selection Guide for Associated Solvents
Glove TypeAlcohols (Methanol, Ethanol)Aromatic Solvents (Toluene)Ketones (Acetone)
Nitrile Fair (change immediately upon contact)[10]GoodPoor
Neoprene GoodGoodGood
Butyl Rubber ExcellentPoorExcellent
Viton ExcellentExcellentFair
Silver Shield ExcellentExcellentExcellent

This table provides general guidance. Always consult the glove manufacturer's specific compatibility charts.

Operational Plan: Workflow for Safe Handling

The following workflow ensures that safety is integrated into every step of the handling process.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_ppe 1. Don Full PPE prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Gather All Materials & Spill Kit prep_hood->prep_materials handle_weigh 4. Weigh/Measure Compound prep_materials->handle_weigh Proceed to Handling handle_transfer 5. Perform Transfer or Reaction Setup handle_weigh->handle_transfer cleanup_decon 6. Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon Work Complete cleanup_waste 7. Segregate & Seal Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard workflow for handling [1-(2-Methylbenzoyl)piperidin-3-yl]methanol.

Emergency Procedures
  • Skin Contact : Immediately remove all contaminated clothing.[12] Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[13]

  • Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Spill : For a small spill inside a fume hood, use a chemical spill kit with an absorbent compatible with organic compounds. For larger spills or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's environmental health and safety (EHS) department immediately.[2]

Disposal Plan: Waste Management Workflow

All materials contaminated with [1-(2-Methylbenzoyl)piperidin-3-yl]methanol must be treated as hazardous waste. Do not dispose of this chemical down the drain.[12][14]

G cluster_segregation Waste Segregation cluster_disposal Final Disposal start Waste Generation (e.g., used gloves, contaminated paper towels, residual chemical, empty container) solid_waste Solid Waste Container (Gloves, Wipes) start->solid_waste Solid liquid_waste Liquid Waste Container (Solvents, Solutions) start->liquid_waste Liquid sharps_waste Sharps Container (Needles, Contaminated Glass) start->sharps_waste Sharps label_waste Label Waste Container (Full Chemical Name, Hazard Class) solid_waste->label_waste liquid_waste->label_waste sharps_waste->label_waste seal_waste Securely Seal Container label_waste->seal_waste store_waste Store in Satellite Accumulation Area seal_waste->store_waste request_pickup Request Pickup by EHS store_waste->request_pickup

Caption: Hazardous waste disposal workflow for contaminated materials.

Disposal Protocol
  • Segregation : Separate waste into solid, liquid, and sharps streams in designated, compatible hazardous waste containers.

  • Labeling : Clearly label each container with "Hazardous Waste," the full chemical name "[1-(2-Methylbenzoyl)piperidin-3-yl]methanol," and any solvents used.

  • Storage : Keep waste containers securely closed except when adding waste. Store them in a designated satellite accumulation area within the lab.

  • Disposal : Follow your institution's procedures for hazardous waste pickup by the EHS department.

By adhering to these stringent PPE, handling, and disposal protocols, researchers can safely manage the risks associated with [1-(2-Methylbenzoyl)piperidin-3-yl]methanol, ensuring personal safety and environmental responsibility.

References

  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance documents. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • American Chemical Society. (2003). Safety in Academic Chemistry Laboratories, 7th Edition. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

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  • Lexgo.be. (2014, September 30). ECHA publishes guidance on chemical safety assessment. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • Bundesanstalt für Arbeitsschutz und Arbeitsmedizin. (2017). Guidance on information requirements and chemical safety assessment Chapter R.7a. Retrieved from [Link]

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  • National Science Teaching Association (NSTA). (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Washington Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Piperidin-3-ylmethanol. PubChem Compound Summary for CID 107308. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Homepage. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet - PIPERIDINE. Retrieved from [Link]

  • R.S. Hughes. (n.d.). Chemical Resistant Protective Gear. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Ethanol Factsheet. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2015, March 13). Safety Data Sheet - Moisture in Methanol. Retrieved from [Link]

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  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

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  • DCMR. (2021, February 14). Safety Data Sheet Methanol. Retrieved from [Link]

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